Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (2S)-1-Aminopropane-2-thiol
Executive Summary In the landscape of modern synthetic chemistry and targeted drug development, bifunctional chiral building blocks are foundational to constructing highly specific therapeutic agents. (2S)-1-Aminopropane...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern synthetic chemistry and targeted drug development, bifunctional chiral building blocks are foundational to constructing highly specific therapeutic agents. (2S)-1-Aminopropane-2-thiol is a prime example of such a molecule. Characterized by its precise stereochemistry, a primary amine, and a secondary thiol, this compound is heavily utilized in the synthesis of complex pharmaceutical intermediates, including Antibody-Drug Conjugates (ADCs) and Cereblon Degrader Antibody Conjugates (cDACs)[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and field-proven experimental protocols.
Core Physicochemical & Identification Metrics
The fundamental identity and computed properties of (2S)-1-Aminopropane-2-thiol dictate its behavior in organic synthesis and chromatographic separation. The quantitative data is summarized below for rapid reference[2]:
Property
Value
Scientific Implication
IUPAC Name
(2S)-1-aminopropane-2-thiol
Denotes the absolute (S) configuration at the C2 position.
CAS Registry Number
90744-16-4
Unique numerical identifier for the (S)-enantiomer.
Molecular Weight
91.18 g/mol
Low molecular weight allows for high atom economy in linker synthesis.
Molecular Formula
C₃H₉NS
Defines the aliphatic, nitrogen- and sulfur-bearing backbone.
Monoisotopic Mass
91.04557 Da
Critical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area
27.0 Ų
Indicates high membrane permeability if used as an unconjugated entity.
Rotatable Bonds
1
Low conformational entropy, beneficial for predictable steric modeling.
Structural & Mechanistic Significance in Drug Design
The architectural value of (2S)-1-Aminopropane-2-thiol lies in its orthogonal reactivity and stereochemical fidelity .
Orthogonal Reactivity: The molecule possesses two distinct nucleophilic centers. Under strictly controlled pH conditions, the thiol (-SH) is significantly more nucleophilic than the primary amine (-NH₂). This allows for chemoselective thiol-disulfide exchange reactions without requiring extensive protecting-group chemistry[3].
Stereochemical Impact: In the context of targeted protein degradation (e.g., PROTACs or cDACs), the precise spatial arrangement dictated by the (2S) configuration is non-negotiable. The stereocenter determines the trajectory of the linker connecting the target protein binder to the E3 ligase (Cereblon) binder. An inversion to the (2R) enantiomer can lead to steric clashes within the ternary complex, drastically reducing ubiquitination efficiency and subsequent degradation[1].
Flavor Modulation: Beyond oncology, the specific chiral conformation of this aminothiol has been patented for use in synthesizing flavor-modulating substances, where stereochemistry directly dictates receptor binding in the human gustatory system[4].
As a Senior Application Scientist, it is critical to implement protocols that are not only effective but inherently self-validating to prevent downstream failures.
Protocol A: Asymmetric Disulfide Linker Synthesis for cDACs
Objective: Construct a sterically hindered disulfide linker using (2S)-1-aminopropane-2-thiol, minimizing symmetric homodimerization.
Step 1: Electrophile Activation. Dissolve 1,2-bis(5-nitropyridin-2-yl)disulfane (2.0 eq) in anhydrous Dichloromethane (DCM) under an N₂ atmosphere.
Causality: Anhydrous conditions prevent competitive hydrolysis of the disulfane. Using a 2.0 molar excess of the disulfane drives the thermodynamic equilibrium strictly toward the asymmetric heterodimer, suppressing the formation of (2S,2S')-bis(1-aminopropane-2-yl)disulfane.
Step 2: Nucleophilic Thiol-Disulfide Exchange. Slowly add a solution of (2S)-1-aminopropane-2-thiol hydrochloride (1.0 eq) in DCM at 15 °C.
Causality: The hydrochloride salt protonates the primary amine, rendering it non-nucleophilic and maintaining orthogonality to the thiol group. The mild 15 °C temperature kinetically controls the exchange rate, preventing over-reaction[1].
Step 3: Self-Validating Reaction Monitoring. Monitor the reaction via UV-Vis spectroscopy.
Validation: The displacement of the 5-nitropyridine-2-thiolate leaving group generates a distinct, quantifiable yellow chromophore (λmax ≈ 380 nm). The reaction is deemed complete and self-validated when the absorbance at 380 nm plateaus, confirming stoichiometric conversion.
Step 4: Quenching and Isolation. Add activated MnO₂ (1.0 eq) to quench any trace unreacted free thiols, filter through a Celite pad, and concentrate under reduced pressure[3].
Protocol B: Chiral Purity Validation via HPLC
Objective: Quantify the enantiomeric excess (ee) of the (2S) configuration to ensure pharmacokinetic fidelity.
Step 1: System Suitability & Self-Validation. Inject a racemic standard of 1-aminopropane-2-thiol (derivatized with a UV-active chromophore like Fmoc-Cl if necessary).
Validation: The system is self-validating only if baseline resolution (Rs > 1.5) between the (2S) and (2R) peaks is achieved. Without this baseline separation, sample analysis cannot proceed.
Causality: The chiral cavities of the derivatized cellulose provide differential hydrogen bonding and steric inclusion, effectively discriminating between the spatial orientations of the enantiomers.
Step 3: Mobile Phase Optimization. Elute isocratically using 95% Hexane / 5% Isopropanol modified with 0.1% Diethylamine (DEA) at 1.0 mL/min.
Causality: The non-polar hexane drives the analyte into the chiral cavities. DEA is a critical peak modifier; it competitively binds to residual free silanols on the silica support, preventing secondary ionic interactions with the analyte's primary amine that would otherwise cause severe peak tailing.
Step 4: Quantification. Detect at the appropriate UV wavelength and calculate % ee via peak area integration.
Mechanistic & Workflow Visualizations
Synthesis workflow of Cereblon degrader conjugates using (2S)-1-Aminopropane-2-thiol.
Chiral HPLC validation workflow for (2S)-1-Aminopropane-2-thiol enantiomeric excess.
References
Title: (2S)-1-Aminopropane-2-thiol | C3H9NS | CID 12469168 - PubChem
Source: National Center for Biotechnology Information (NIH)
URL: [Link]
Title: WO2024138128A2 - Cereblon degrader conjugates, and uses thereof
Source: Google Patents / WIPO
URL
Title: WO2016040825A1 - Anthracycline disulfide intermediates, antibody-drug conjugates and methods
Source: Google Patents / WIPO
URL
Thermodynamic Profiling and Chiral Dynamics of 1-Aminopropane-2-Thiol: A Technical Whitepaper
Executive Summary 1-Aminopropane-2-thiol (1-A-2-PT), frequently utilized as its hydrochloride salt, is a highly versatile bifunctional organosulfur compound. Featuring both a terminal primary amine and a secondary thiol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Aminopropane-2-thiol (1-A-2-PT), frequently utilized as its hydrochloride salt, is a highly versatile bifunctional organosulfur compound. Featuring both a terminal primary amine and a secondary thiol group flanking a C2 chiral center, this molecule presents a complex thermodynamic landscape. This whitepaper provides an in-depth technical analysis of the thermodynamic properties of chiral 1-A-2-PT, detailing its ionization energetics, the thermodynamics of its self-assembly on noble metals, and the free-energy dynamics required for its enantiomeric resolution.
The macroscopic thermodynamic behavior of 1-A-2-PT (C₃H₉NS, MW: 91.18 g/mol ) is fundamentally governed by the protonation states of its functional moieties 1[1]. The secondary thiol group typically exhibits a pKa in the range of 8.0 to 9.0, while the primary amine group possesses a pKa of approximately 9.0 to 10.0 2[2].
In advanced bioconjugation and radical scavenging applications, the reactivity of 1-A-2-PT is dictated by the bond dissociation enthalpies (BDE) of its S-H and N-H bonds. Thermodynamic modeling of sulfur-containing antioxidants demonstrates that in aqueous media, the direct hydrogen atom abstraction mechanism is kinetically and thermodynamically preferred over addition-elimination pathways 3[3].
Thermodynamics of Surface Self-Assembly (SAMs)
When exposed to gold substrates, 1-A-2-PT spontaneously forms self-assembled monolayers (SAMs), a process utilized extensively in biosensor development 4[4]. The causality behind this assembly is strictly thermodynamic: the high-affinity chemisorption of sulfur to gold displaces physisorbed solvent molecules, overcoming the initial activation energy barrier.
Surface Plasmon Resonance (SPR) kinetic studies reveal that the binding interaction is fundamentally enthalpy-driven (ΔH < ΔS < 0) 5[5]. At lower temperatures, the affinity of the monolayer increases due to the stabilization of intermolecular hydrogen bonds between the terminal polar amine groups. This structural organization is reflected in a negative change in heat capacity (ΔCp < 0), indicating the burial of the hydrophobic alkyl backbone and the rigid structuring of the interface 5[5].
Thermodynamic pathway of 1-A-2-PT self-assembled monolayer formation on gold surfaces.
Quantitative Thermodynamic Profile
Thermodynamic Parameter
Typical Value / Range
Mechanistic Implication
Enthalpy of Binding (ΔH)
< 0 (Exothermic)
Driven by strong Au-S covalent bond formation.
Entropy of Binding (ΔS)
> ΔH (but < 0)
Loss of translational/rotational freedom upon surface confinement.
Heat Capacity Change (ΔCp)
< 0
Burial of hydrophobic alkyl chains; polar amine structuring.
Thiol pKa
~8.0 - 9.0
Determines pH-dependent nucleophilicity for conjugation.
Chiral Resolution & Enantiomeric Thermodynamics
Because 1-A-2-PT possesses a chiral center at C2, it exists as (R)- and (S)-enantiomers. While their scalar thermodynamic properties are identical in an achiral vacuum, they differ significantly when interacting with chiral selectors. In pharmaceutical manufacturing, such as the synthesis of cereblon degrader conjugates, strict enantiomeric purity is required 6[6].
Supercritical Fluid Chromatography (SFC) leverages the minute free energy differences (ΔΔG) between the transient diastereomeric complexes formed by the enantiomers and the chiral stationary phase.
Thermodynamic resolution of 1-A-2-PT enantiomers via transient diastereomeric complexation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that artifacts are caught before data extraction.
Protocol A: Thermodynamic Profiling of SAM Formation via SPR
Causality: Extracting accurate thermodynamic parameters (ΔH, ΔS) requires kinetic measurements across a strict temperature gradient to accurately apply the van 't Hoff equation.
Self-Validating Step: Baseline stability must be confirmed (<1 RU/min drift) prior to analyte injection to ensure the observed response is purely driven by chemisorption, not system thermal equilibration.
Substrate Preparation: Clean the gold SPR sensor using a piranha solution (3:1 H₂SO₄:H₂O₂) to remove organic contaminants, ensuring a pristine surface for Au-S bond formation 4[4]. (Caution: Highly reactive, perform in a fume hood).
System Equilibration: Dock the sensor and flow the running buffer (e.g., degassed ethanol) at 30 µL/min until the baseline drift is negligible.
Temperature Gradient Injection: Inject 1 mM 1-A-2-PT solutions at strictly controlled temperatures (e.g., 12°C, 25°C, 40°C) to capture temperature-dependent association rates 5[5].
Kinetic Fitting & Thermodynamic Extraction: Fit the association/dissociation curves to a 1:1 Langmuir interaction model. Plot
versus ; the slope yields , and the y-intercept yields .
Protocol B: Chiral Resolution via Supercritical Fluid Chromatography (SFC)
Causality: Supercritical CO₂ provides high diffusivity and low viscosity, overriding the mass-transfer limitations of traditional HPLC and allowing for rapid thermodynamic equilibration of the enantiomers with the chiral stationary phase.
Self-Validating Step: The inclusion of a basic modifier (DEA) suppresses non-specific secondary interactions between the primary amine of 1-A-2-PT and residual silanols on the column, ensuring that retention times are solely a function of chiral recognition.
Phase Preparation: Install a chiral stationary phase column (e.g., Chiralcel OD-H, 5 micron silica) in the SFC system 7[7].
Mobile Phase Optimization: Utilize supercritical CO₂ modified with 5% isopropanol containing 0.2% diethylamine (DEA) to prevent amine tailing 7[7].
Elution & Monitoring: Inject the racemic 1-A-2-PT mixture. Maintain column temperature at 40°C and backpressure at 120 bar to ensure consistent supercritical fluid density.
Data Analysis: Monitor the eluent via UV detection (280 nm). Calculate the enantiomeric excess (ee) by integrating the area under the resolved (R) and (S) peaks to confirm thermodynamic separation efficiency 6[6].
References
Application Notes and Protocols for the Formation of Self-Assembled Monolayers with 1-Amino-2-propanethiol hydrochloride , BenchChem, 4
pKa values of thiol and amine groups in (2S)-1-Aminopropane-2-thiol
An In-depth Technical Guide to the pKa Values of Thiol and Amine Groups in (2S)-1-Aminopropane-2-thiol Authored by: Gemini, Senior Application Scientist Abstract The ionization state of functional groups is a paramount c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the pKa Values of Thiol and Amine Groups in (2S)-1-Aminopropane-2-thiol
Authored by: Gemini, Senior Application Scientist
Abstract
The ionization state of functional groups is a paramount consideration in drug design, chemical synthesis, and biological research. For molecules containing both amine and thiol moieties, such as (2S)-1-aminopropane-2-thiol, the respective pKa values of these groups dictate their charge, nucleophilicity, and reactivity at a given pH. This guide provides a comprehensive analysis of the factors governing the acidity of the thiol group and the basicity of the amine group in this vicinal aminothiol. We synthesize theoretical principles with established data from analogous structures to predict the ionization behavior of (2S)-1-aminopropane-2-thiol. Furthermore, this document details robust, field-proven experimental methodologies for the empirical determination of these crucial physicochemical parameters, ensuring researchers can validate theoretical models and accurately characterize their molecules of interest.
Introduction: The Critical Role of pKa in Aminothiol Chemistry
(2S)-1-aminopropane-2-thiol is a chiral aminothiol that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a primary amine and a thiol group on adjacent carbons, is analogous to the functional core of the amino acid cysteine, a residue renowned for its unique and critical roles in protein structure and function.[1] The utility of (2S)-1-aminopropane-2-thiol in applications ranging from the development of radioprotective agents to the synthesis of enzyme inhibitors is profoundly influenced by the ionization state of its amine and thiol groups.
The pKa value, the negative logarithm of the acid dissociation constant (Ka), quantifies the acidity of a functional group.[2] It is the pH at which a group is 50% protonated and 50% deprotonated.[3] Understanding the pKa values of the thiol and amino groups is essential for:
Predicting Reactivity: The nucleophilicity of the thiol is significantly enhanced upon deprotonation to the thiolate anion (S⁻).[4] Similarly, the amine's nucleophilicity is present in its neutral state (-NH₂) but absent when protonated (-NH₃⁺).
Controlling Reaction Selectivity: By adjusting the pH of a reaction medium, one can selectively favor the reactivity of one functional group over the other, enabling site-specific modifications.[5]
Optimizing Pharmacokinetics: The charge of a drug molecule, governed by its pKa values and the physiological pH of ~7.4, affects its absorption, distribution, metabolism, and excretion (ADME) properties, including membrane permeability and solubility.[6]
Formulation Development: Knowledge of pKa is vital for designing stable and effective drug formulations.[6]
This guide will delve into the theoretical underpinnings that determine the pKa of each group in (2S)-1-aminopropane-2-thiol, provide estimated values based on well-characterized analogs, and present detailed protocols for their experimental determination.
Theoretical Framework: Factors Governing pKa in Vicinal Aminothiols
The pKa values of the thiol and amine groups in (2S)-1-aminopropane-2-thiol are not simply those of isolated alkyl thiols or amines. Their close proximity results in significant electronic interplay that modulates their respective acid-base properties.
The Thiol (R-SH) Group
Simple aliphatic thiols are generally weakly acidic, with pKa values typically around 10-11.[7] However, in 1,2-aminothiols, the pKa of the thiol group is substantially lowered. The primary reason for this is the powerful inductive effect of the adjacent amino group.
At pH values below the pKa of the amine, the amino group exists in its protonated, cationic form (-NH₃⁺). This positively charged group exerts a strong electron-withdrawing effect through the carbon backbone. This effect stabilizes the conjugate base (the thiolate anion, -S⁻) formed upon deprotonation of the thiol, making the thiol a stronger acid and thus lowering its pKa.[8]
This phenomenon is well-documented in cysteine, where the thiol pKa is approximately 8.0-8.3, significantly lower than that of a simple thiol like ethanethiol (pKa ≈ 10.6).[9][10] Given the structural similarity, the thiol group in (2S)-1-aminopropane-2-thiol is expected to have a similarly depressed pKa.
The Amine (R-NH₂) Group
The pKa of a primary aliphatic amine typically refers to the pKa of its conjugate acid (R-NH₃⁺), which is usually in the range of 10-11.[11] The basicity of the amine is influenced by the electron-donating or electron-withdrawing nature of its substituents.
In (2S)-1-aminopropane-2-thiol, the thiol group (-SH) exerts a weak electron-withdrawing inductive effect on the neighboring amine. This effect reduces the electron density on the nitrogen atom, making its lone pair of electrons less available to accept a proton. Consequently, the amine becomes a weaker base, and the pKa of its conjugate acid (R-NH₃⁺) is lowered relative to a simple alkyl amine like propylamine (pKa ≈ 10.7).[8][11]
The Role of Intramolecular Hydrogen Bonding
In aminothiols and aminoalcohols, intramolecular hydrogen bonds can play a significant role in stabilizing certain conformations and influencing pKa values.[12][13] For (2S)-1-aminopropane-2-thiol, a hydrogen bond could potentially form between the protonated amine (-NH₃⁺) as a donor and the sulfur atom of the thiol as an acceptor. This interaction would further stabilize the thiolate anion once formed, contributing to the depression of the thiol pKa.[14]
The following diagram illustrates the key intramolecular interactions influencing the pKa values.
Caption: Factors influencing the pKa values in (2S)-1-aminopropane-2-thiol.
Quantitative pKa Data and Comparative Analysis
While direct experimental pKa values for (2S)-1-aminopropane-2-thiol are not prominently available in peer-reviewed literature, we can formulate highly reliable estimates through comparative analysis with structurally related compounds. Cysteine is the most relevant comparator.
Based on this comparison, the thiol group of (2S)-1-aminopropane-2-thiol is expected to deprotonate first, followed by the protonated amine group. The absence of the electron-withdrawing carboxyl group (present in cysteine) suggests the pKa of the amine in (2S)-1-aminopropane-2-thiol may be slightly lower than in cysteine, while the thiol pKa may be slightly higher.
Experimental Protocols for pKa Determination
Empirical determination is the gold standard for assigning pKa values.[1] Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and accessible methods.
Potentiometric Titration
This classic method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer regions on the resulting titration curve.[17][18]
Step-by-Step Methodology
System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).[19]
Sample Preparation: Prepare a solution of (2S)-1-aminopropane-2-thiol of known concentration (e.g., 1-10 mM) in deionized, degassed water. To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[19]
Initial Acidification: As both functional groups are basic, the titration begins by acidifying the sample solution to a low pH (e.g., pH ~2) with a standardized strong acid (e.g., 0.1 M HCl). This ensures both the amine and thiol (to a negligible extent) are fully protonated.
Titration: Place the solution in a jacketed beaker to maintain a constant temperature and purge with an inert gas (N₂ or Ar) to prevent oxidation of the thiol.[18] Add a standardized strong base (e.g., 0.1 M NaOH, carbonate-free) in small, precise increments using a calibrated burette or syringe pump.
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show two distinct buffer regions. The pH at the midpoint (half-equivalence point) of the first buffer region corresponds to the pKa of the thiol group (pKa₁). The pH at the midpoint of the second buffer region corresponds to the pKa of the amino group (pKa₂).
Experimental Workflow: Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly effective for determining the pKa of thiol groups. It leverages the fact that the deprotonated thiolate anion (R-S⁻) has a distinct UV absorbance maximum around 240-250 nm, whereas the protonated thiol (R-SH) does not absorb significantly at this wavelength.[1]
Step-by-Step Methodology
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 6 to 12) with constant ionic strength.
Sample Preparation: Prepare a stock solution of (2S)-1-aminopropane-2-thiol. Add a small, constant volume of this stock solution to a cuvette containing each of the different pH buffers to achieve the same final analyte concentration in each.
Spectra Acquisition: For each buffered sample, measure the UV absorbance at the wavelength corresponding to the thiolate anion (λ_max ≈ 240 nm).
Data Analysis: Plot the absorbance at 240 nm as a function of pH. The data will form a sigmoidal curve.
pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the absorbance is half of the maximum absorbance. The data can be fitted to the Henderson-Hasselbalch equation to obtain a precise pKa value.[1]
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for thiol pKa determination by UV-Vis spectrophotometry.
Ionization States of (2S)-1-Aminopropane-2-thiol
Based on the estimated pKa values, the predominant ionic species of (2S)-1-aminopropane-2-thiol will change as a function of pH. This relationship is crucial for understanding its behavior in different chemical and biological environments.
Caption: Predominant ionization states of (2S)-1-aminopropane-2-thiol across a pH gradient.
Conclusion
The pKa values of the thiol and amine groups in (2S)-1-aminopropane-2-thiol are critical determinants of its chemical and biological activity. Through an analysis of electronic effects and comparison with the well-characterized amino acid cysteine, we can confidently estimate the thiol pKa to be in the range of 8.2-8.8 and the amine conjugate acid pKa to be in the range of 9.8-10.4. These estimations underscore the significant influence of vicinal functional groups on each other's acid-base properties. For researchers and drug development professionals, the validation of these values through robust experimental methods like potentiometric titration and UV-Vis spectrophotometry is a crucial step in any research and development pipeline. The protocols and theoretical framework provided in this guide serve as a reliable foundation for the accurate characterization and strategic utilization of this versatile aminothiol.
References
PubChem. L-(+)-Cysteine | C3H7NO2S | CID 5862. National Center for Biotechnology Information. [Link]
AK Lectures. Ionizable Amino Acids. AK Lectures. [Link]
Star Republic. pKa values of amino acids. Star Republic: Guide for Biologists. [Link]
Homework.study.com. The pKa values for the amino acid cysteine are 1.8, 8.3, and 10.8. Study.com. [Link]
ResearchGate. Relationship of thiol pKa and reactivity. ResearchGate. [Link]
Peptideweb.com. pKa and pI values of amino acids. Peptideweb.com. [Link]
LabXchange. The Thiol Functional Group. LabXchange. [Link]
Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine. National Institutes of Health. [Link]
Chemistry LibreTexts. 18.8: Thiols and Sulfides. Chemistry LibreTexts. [Link]
Lumen Learning. 6.4. Acid strength and pKa. Organic Chemistry 1: An open textbook. [Link]
Tougerti, A. et al. (2018). Direct Determination of Thiol pKa by Isothermal Titration Microcalorimetry. ResearchGate. [Link]
Raab, T. K. et al. (2021). Quantifying Thiol Abundance and pKa Values in Natural Organic Mixtures Using HERFD-XANES Spectroscopy. Analytical Chemistry. ACS Publications. [Link]
Valkenborg, D. et al. (2012). Development of Methods for the Determination of pKa Values. National Institutes of Health. [Link]
Chemistry Steps. pKa and Acid Strength - What Factors Affect the Acidity. Chemistry Steps. [Link]
Nguyen, M. T. et al. (2015). Theoretical modeling of pKa's of thiol compounds in aqueous solution. ResearchGate. [Link]
Nguyen, M. T. et al. (2015). Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Publishing. [Link]
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
Requejo, R. et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Society for Redox Biology and Medicine. [Link]
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Shaw, M. et al. (2001). Development of a spectrophotometric method for the measurement of thiols at trace levels. The Analyst. [Link]
Miclotte, G. et al. (2018). The pKa values for the amine groups, carboxyl groups, and side chains.... ResearchGate. [Link]
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
Thapa, B. & Schlegel, H. B. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules. Journal of Physical Chemistry A. [Link]
Ji, Y. et al. (2013). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. National Institutes of Health. [Link]
Walczak, M. et al. (2013). Physicochemical profiling of new aminopropan-2-ol derivatives with beta-adrenolytic activity. PubMed. [Link]
Roos, G. et al. (2013). The pKa's of the thiols are quantitatively calculated via their respective NPA charges. ResearchGate. [Link]
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Stoffel, J. T. et al. (2021). Accelerated Reduction and Solubilization of Elemental Sulfur By 1,2-Aminothiols. Chem. [Link]
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Stereochemistry and Chirality of (2S)-1-Aminopropane-2-thiol: A Technical Guide to Synthesis, Mechanisms, and Applications
Executive Summary (2S)-1-Aminopropane-2-thiol (PubChem CID 12469168) is a low-molecular-weight, chiral 1,2-aminothiol of significant interest in radiopharmacology, surface chemistry, and asymmetric synthesis[1]. Featurin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2S)-1-Aminopropane-2-thiol (PubChem CID 12469168) is a low-molecular-weight, chiral 1,2-aminothiol of significant interest in radiopharmacology, surface chemistry, and asymmetric synthesis[1]. Featuring a primary amine and a secondary thiol situated on adjacent carbon atoms, this compound serves as a highly reactive bidentate ligand and a critical precursor to bioactive thiazolidines[2]. This whitepaper provides a comprehensive technical analysis of its stereochemical properties, enantioselective resolution pathways, mechanistic role in radioprotection, and step-by-step protocols for its application in surface nanotechnology.
Structural and Stereochemical Profiling
The chemical identity of 1-aminopropane-2-thiol is defined by its propane backbone, substituted with an amine group at C1 and a thiol group at C2[1]. The presence of four distinct groups around the C2 carbon establishes it as a chiral center.
Cahn-Ingold-Prelog (CIP) Priority Assignment:
To determine the absolute configuration of the (2S) enantiomer, we apply the CIP priority rules to the C2 stereocenter:
-SH (Sulfur): Highest priority due to the highest atomic number (16).
-CH₂NH₂ (Carbon attached to Nitrogen): Second priority (Nitrogen atomic number 7 > Hydrogen).
-CH₃ (Carbon attached only to Hydrogens): Third priority.
-H (Hydrogen): Lowest priority (atomic number 1).
When the lowest priority group (-H) is oriented away from the observer, the sequence from priority 1 → 2 → 3 traces a counter-clockwise direction, confirming the (S) stereochemical configuration. The spatial orientation of this methyl-branched aminothiol is critical; the secondary nature of the thiol provides a precise steric environment that dictates its reaction kinetics—such as Michael additions—and its binding affinity in biological systems[3].
Enantioselective Synthesis and Chiral Resolution
Synthesizing enantiopure (2S)-1-aminopropane-2-thiol directly is challenging due to the high risk of thiol oxidation and racemization under standard reaction conditions. A field-proven, self-validating methodology involves the formation of a thiazolidine intermediate followed by chiral resolution,.
Mechanistic Causality:
Condensing racemic 1-amino-2-propanethiol with benzaldehyde yields (-)-5-methyl-2-phenylthiazolidine. Rather than a single diastereomer, this intermediate forms as a 1:1 mixture of (2R,5S) and (2S,5S) diastereomers[4]. To isolate the desired stereocenter, a chiral resolving agent—specifically (2S,3S)-di-O-(4-toluoyl)tartaric acid—is introduced. The differential solubility of the resulting diastereomeric salts allows for selective crystallization. Subsequent hydrolysis of the purified salt reliably yields the enantiopure (+)-1-amino-2-propanethiol hydrochloride (the (2S) enantiomer),.
Synthetic resolution pathway for isolating (2S)-1-Aminopropane-2-thiol.
Mechanistic Applications in Radioprotection
Aminothiols are the cornerstone of prophylactic radioprotection. In vivo studies demonstrate that 1-amino-2-propanethiol offers superior radioprotective efficacy compared to its structural isomer, 2-aminopropanethiol[5].
The Mixed Disulfide Hypothesis:
The causality behind this protective effect is governed by the "Mixed Disulfide Hypothesis"[6]. The (2S)-1-aminopropane-2-thiol acts as a sacrificial shield by forming temporary mixed disulfides with critical cellular proteins (Protein-S-S-Drug). When the cell is subjected to ionizing radiation, the resulting radical attack preferentially cleaves the mixed disulfide bond. This radiolytic scission restores the native protein sulfhydryl group, effectively neutralizing the radiation-induced damage while the aminothiol is expended[6].
Mixed disulfide hypothesis for cellular radioprotection by aminothiols.
Furthermore, the compound serves as a precursor to highly protective chiral thiazolines and thiazolidines (e.g., (5R)-5-methyl-1,3-thiazolidine), which retain the natural chiral topology required for biological compatibility[2],[7].
In nanotechnology, 1-amino-2-propanethiol hydrochloride is utilized to engineer amine-terminated Self-Assembled Monolayers (SAMs) on noble metal surfaces, particularly gold[8]. The strong chemisorption of the sulfur atom to the Au(111) lattice drives the spontaneous organization of the monolayer, leaving the terminal amine exposed for downstream bioconjugation or biosensor development[8].
Experimental Protocol: Formation of Amine-Terminated SAMs on Gold
This protocol is designed as a self-validating system to ensure reproducible monolayer packing.
Substrate Preparation (Deep Cleaning):
Action: Submerge gold substrates in absolute ethanol and sonicate for 10–15 minutes.
Action: Transfer substrates to a freshly prepared Piranha solution (3:1 concentrated H₂SO₄ to 30% H₂O₂) for 5–10 minutes in a fume hood[8]. (Caution: Highly exothermic and reactive).
Causality: Piranha etching strips all organic contaminants, exposing a pristine gold lattice essential for uniform Au-S bond formation.
Reagent Preparation:
Action: Prepare a 1 mM to 10 mM solution of (2S)-1-amino-2-propanethiol hydrochloride in absolute ethanol[8].
Causality: Using ethanol rather than water prevents the premature aqueous oxidation of the thiol into a disulfide, which would disrupt monolayer packing.
Monolayer Incubation:
Action: Immerse the cleaned gold substrates into the thiol solution immediately after drying with nitrogen gas. Incubate for 18–24 hours at room temperature in the dark.
Causality: Extended incubation allows the chiral chains to overcome initial kinetic trapping and reorganize into a thermodynamically stable, densely packed monolayer.
Post-Assembly Washing:
Action: Remove substrates and rinse extensively with absolute ethanol followed by deionized water. Dry under a gentle stream of nitrogen.
Causality: Rinsing removes loosely bound (physisorbed) multilayers, leaving only the covalently bound monolayer.
Validation & Quality Control:
Action: Verify SAM integrity using Contact Angle Goniometry.
Causality: A successful amine-terminated SAM will exhibit a highly hydrophilic contact angle compared to bare gold. X-ray Photoelectron Spectroscopy (XPS) can be used to definitively confirm the presence of the Au-S chemical shift.
Quantitative Data & Reactivity Profiles
The steric environment of the thiol group directly influences its chemical reactivity. For instance, in Michael addition reactions with N-Ethylmaleimide (NEM)—a standard assay for thiol reactivity—the reaction rate is highly dependent on the degree of branching at the alpha and beta carbons[3].
Table 1: Comparative Reactivity and Efficacy of Aminothiols
Data Synthesis: The secondary thiol in 1-amino-2-propanethiol provides an optimal balance. It is less prone to rapid, uncontrolled auto-oxidation than primary thiols (like MEA), yet remains sufficiently reactive to form the critical mixed disulfides required for radioprotection[3],[5]. Tertiary thiols (like 1-amino-2-methyl-2-propanethiol) are too sterically hindered to react efficiently[3].
Comparative Analysis of Aminothiol Pharmacophores: Cysteamine vs. (2S)-1-Aminopropane-2-thiol
This guide provides an in-depth technical comparison between Cysteamine (2-aminoethanethiol) and its chiral, methylated analog (2S)-1-Aminopropane-2-thiol . It is designed for researchers investigating aminothiol pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between Cysteamine (2-aminoethanethiol) and its chiral, methylated analog (2S)-1-Aminopropane-2-thiol . It is designed for researchers investigating aminothiol pharmacophores for radioprotection, antioxidant therapy, or lysosomal storage disorder treatments.
[1]
Executive Summary: The "Methyl Effect"
The transition from Cysteamine to (2S)-1-Aminopropane-2-thiol represents a fundamental study in Structure-Activity Relationship (SAR). While both molecules share the core 1,2-aminothiol pharmacophore required for chelation and disulfide exchange, the introduction of a methyl group at the C2 position in the (2S)-analog introduces chirality and steric bulk .
This modification fundamentally alters:
Acidity (pKa): The electron-donating methyl group destabilizes the thiolate anion, raising the pKa(SH).
Nucleophilicity: Steric hindrance at the secondary thiol reduces the rate of disulfide exchange compared to the primary thiol of cysteamine.
Metabolic Stability: The formation of thiazolidine adducts (a major metabolic sink) is kinetically retarded in the methylated analog.
Structural & Physicochemical Divergence
Molecular Architecture
Cysteamine: Achiral, linear, primary thiol. High rotational freedom.
(2S)-1-Aminopropane-2-thiol: Chiral, branched, secondary thiol. The (S)-configuration at C2 projects the methyl group into a specific spatial sector, potentially creating steric clashes with enzyme active sites or transporters (e.g., PQLC2 in lysosomes).
Electronic Properties & pKa Shifts
The reactivity of aminothiols at physiological pH (7.4) is dictated by the abundance of the thiolate anion (
), which is the active nucleophile.
Property
Cysteamine (Reference)
(2S)-1-Aminopropane-2-thiol
Mechanistic Impact
Formula
Increased lipophilicity (LogP).
Thiol Type
Primary ()
Secondary ()
Secondary thiols are sterically shielded.
pKa (SH)
~8.19
~8.5 - 8.7 (Predicted)
Higher pKa = Lower % Thiolate at pH 7.4.
pKa (NH2)
~10.75
~10.6
Minimal change in amine basicity.
LogP
-0.2 (Hydrophilic)
~0.1 - 0.3
Methyl group improves membrane permeability.
Expert Insight: The shift in pKa(SH) is critical. Because the methyl group is electron-donating (inductive effect +I), it intensifies the negative charge density on the sulfur atom. While this makes the formed thiolate a stronger nucleophile, it destabilizes the anion relative to the neutral thiol, making it harder to deprotonate. Consequently, at pH 7.4, the (2S)-analog exists predominantly in the protonated (inactive) form compared to cysteamine.
Mechanistic Implications[2]
Disulfide Exchange Kinetics
In the treatment of Cystinosis, the drug must undergo thiol-disulfide exchange with Cystine (
).
Cysteamine: Rapid kinetics due to accessible primary thiol.
(2S)-Analog: Slower kinetics. The secondary thiol encounters steric repulsion from the cystine backbone during the
-like transition state.
Thiazolidine Ring Closure (Metabolic Stability)
Aminothiols react with intracellular aldehydes (e.g., glucose, pyridoxal phosphate) to form thiazolidines. This is a "metabolic sink" that reduces free drug concentration.
Reaction: Condensation of amine and thiol with a carbonyl.
Cysteamine: Forms unsubstituted thiazolidine rapidly.
(2S)-Analog: Forms a 4-methylthiazolidine. The ring closure is thermodynamically less favorable and kinetically slower due to the eclipse strain introduced by the methyl group on the ring.
Therapeutic Advantage: The (2S)-analog may have a longer half-life as a free thiol in plasma compared to cysteamine.
Visualization of Reaction Pathways
The following diagram illustrates the competitive pathways for both molecules.
Caption: Comparative reaction kinetics showing the "Methyl Penalty" on both metabolic inactivation (Thiazolidine) and therapeutic activation (Disulfide).
Experimental Protocols
Synthesis of (2S)-1-Aminopropane-2-thiol
Rationale: Direct sulfurization of amino-alcohols often leads to racemization or rearrangement (Aziridine intermediate). The most stereospecific and atom-economical route utilizes the regioselective ring opening of chiral episulfides.
Protocol:
Precursor: Start with (S)-Propylene Sulfide (commercially available or synthesized from (S)-propylene oxide).
Nucleophile: Methanolic Ammonia (
in MeOH).
Reaction:
Charge a pressure vessel with (S)-Propylene Sulfide (1.0 eq).
Cool to 0°C.
Add Methanolic Ammonia (10.0 eq) slowly to minimize polymerization.
Seal and stir at room temperature for 12 hours.
Mechanism:[1] Ammonia attacks the less substituted carbon (C1) of the episulfide ring (Regioselective
), resulting in ring opening to yield the thiol at C2.
Stereochemistry: Retention of configuration at C2 is not guaranteed if attack is at C2, but attack at C1 preserves the C2 chiral center. Correction: Attack at C1 (primary) leaves C2 (chiral center) untouched. Therefore, (S)-Propylene Sulfide yields (2S)-1-aminopropane-2-thiol.
Purification:
Evaporate excess ammonia/methanol.
Vacuum distillation (bp ~115°C at 760 mmHg, check pressure nomograph).
Store under Argon at -20°C (Aminothiols oxidize rapidly).
Modified Ellman's Assay for Steric Thiols
Standard Ellman's reagent (DTNB) kinetics may be sluggish with secondary thiols, leading to underestimation of concentration.
Adjustment:
Buffer: Increase pH to 8.0 (vs standard 7.4) to increase the thiolate fraction of the higher pKa (2S)-analog.
Incubation: Extend reaction time from 15 mins to 45 mins.
Quantification: Measure absorbance at 412 nm. Calculate concentration using
.
Therapeutic Suitability Assessment
Feature
Cysteamine
(2S)-1-Aminopropane-2-thiol
Cystinosis Efficacy
High. Mixed disulfide mimics Lysine perfectly, fitting the PQLC2 transporter.
Moderate/Low. The methyl group on the mixed disulfide may sterically clash with the PQLC2 transporter pore.
Radioprotection
High. Fast radical scavenging.
Moderate. Slower scavenging (sterics), but potentially higher intracellular accumulation due to lipophilicity.
Toxicity
High (GI issues, halitosis).
Unknown, but likely distinct. Slower metabolism might reduce peak-dose toxicity but increase accumulation.
References
PubChem. (2S)-1-Aminopropane-2-thiol Compound Summary. National Library of Medicine. Link
Grdina, D. J., et al. (2013). Radioprotective efficacy and toxicity of a new family of aminothiol analogs.[2][3] International Journal of Radiation Biology. Link
Thoene, J. G., et al. (1976). Cystinosis: Intracellular Cystine Depletion by Aminothiols in Vitro and in Vivo.[4] Journal of Clinical Investigation. Link
Besheer, A., et al. (2018).[5] Thiazolidine chemistry revisited: A fast, efficient and stable click-type reaction at physiological pH.[5] Chemical Science. Link
Winterbourn, C. C., & Metodiewa, D. (1999).[6] Reactivity of biologically important thiols with superoxide and hydrogen peroxide. Free Radical Biology and Medicine. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Biological Significance of Chiral Aminopropane Thiols
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chiral aminopropane thiols represent a specialized class of sulfur-containing small molecules that bridge the gap between simple metabolic intermediates and potent pharmacological agents. Unlike their achiral counterparts (e.g., cysteamine), these molecules possess a stereogenic center that dictates their interaction with chiral biological targets, including metalloenzymes and DNA.
This guide analyzes the biological utility of this class, focusing on two primary scaffolds: 1-amino-2-propanethiol and 2-amino-1-propanethiol , alongside advanced derivatives like PrC-210 .[1] Their significance spans three critical domains:
Stereoselective Enzyme Inhibition: Specifically, the inhibition of Leukotriene A4 Hydrolase (LTA4H).
Radioprotection: The use of cationic thiols to scavenge reactive oxygen species (ROS) and form protective envelopes around DNA.
Chemical Biology: Utility as "chiral handles" in native chemical ligation and thiol-ene click chemistry.[1]
Chemical Architecture & Stereochemical Imperative
The biological activity of aminopropane thiols is governed by the "C3 Rule"—the specific arrangement of the amine and thiol groups on a three-carbon backbone.
Structural Isomers
1-amino-2-propanethiol: The thiol is on the chiral secondary carbon.[1] This molecule is often used as a linker in antibody-drug conjugates (ADCs) and as a radioprotector.[1]
2-amino-1-propanethiol: The amine is on the chiral secondary carbon (mimicking the amino acid alanine).[1] This scaffold is critical for enzyme recognition.
The Chirality Factor
In biological systems, the enantiomeric purity of these thiols is non-negotiable.
LTA4H Inhibition: The enzyme Leukotriene A4 Hydrolase exhibits a distinct preference for the (R)-enantiomer of 2-amino-1-propanethiol derivatives.[1] The (S)-enantiomer often shows significantly reduced binding affinity (
shifts from 1 µM to >8 µM), demonstrating that the spatial orientation of the thiol group is critical for coordinating the active site Zinc () ion.
Metabolic Stability: Chiral aminothiols are less susceptible to rapid degradation by non-specific amine oxidases compared to primary, achiral amines, prolonging their in vivo half-life.
Biological Mechanisms[3]
Radioprotection: The PrC-210 Paradigm
The most advanced application of aminopropane thiols is in radioprotection. PrC-210 (3-(methylamino)-2-((methylamino)methyl)propane-1-thiol) is a second-generation aminothiol designed to overcome the toxicity of traditional agents like Amifostine.[1]
Mechanism of Action:
Cationic DNA Binding: At physiological pH, the amine groups are protonated. This positive charge density drives the molecule to concentrate around the negatively charged phosphate backbone of DNA ("Counter-ion Condensation").
The "Protective Envelope": Once localized, the thiol moiety (-SH) acts as a sacrificial antioxidant. It donates a hydrogen atom to repair DNA radicals (carbon-centered radicals) generated by ionizing radiation.[1]
ROS Scavenging: It directly neutralizes hydroxyl radicals (
) and superoxide anions (), preventing them from attacking cellular lipids and proteins.
LTA4H is a bifunctional zinc metalloenzyme that catalyzes the hydrolysis of Leukotriene A4 into Leukotriene B4, a potent inflammatory mediator.
Binding Mode: The thiol group of 2-amino-1-propanethiol acts as a monodentate ligand, displacing the water molecule coordinated to the catalytic Zinc ion.[1]
Stereoselectivity: The hydrophobic pocket adjacent to the Zinc ion accommodates the methyl group of the propane backbone only in the (R)-configuration. The (S)-configuration creates steric clash, destabilizing the complex.
Visualization of Mechanisms
Diagram 1: Radioprotective Mechanism of Aminothiols
This diagram illustrates the dual-action mechanism of PrC-210: electrostatic attraction to DNA and subsequent radical scavenging.[1]
Caption: PrC-210 concentrates around DNA via electrostatic forces, intercepting radicals before damage occurs.[1]
Detailed Experimental Protocols
Protocol: Stereoselective Synthesis of (R)-2-Amino-1-Propanethiol
Objective: Synthesize enantiopure (R)-2-amino-1-propanethiol from the chiral pool precursor L-Alanine.[1]
Suspend L-Alanine (10 mmol) in dry THF (50 mL) under Argon.
Slowly add LiAlH4 (20 mmol) at 0°C.
Reflux for 12 hours. Quench carefully with Glauber’s salt (
).
Filter and concentrate to yield (S)-2-amino-1-propanol (Note: Configuration is retained, but Cahn-Ingold-Prelog priority changes from L-Ala to S-alcohol).
Activation:
Dissolve (S)-2-amino-1-propanol in
.
Add
dropwise at 0°C to convert the alcohol to the alkyl chloride. This proceeds with retention of configuration if done without neighboring group participation, but often inversion occurs via an aziridine intermediate. Crucial Step: To ensure high enantiopurity, use the Wenker Synthesis route via the aziridine, or activate as a sulfamidate.
Alternative (High Purity): React amino alcohol with
to form the cyclic sulfamidate.
Thiolation (Inversion):
React the activated intermediate (chloride or sulfamidate) with Thiourea in refluxing ethanol.
This
reaction causes inversion of configuration , yielding the (R)-isothiouronium salt .
Hydrolysis:
Treat the salt with 10% NaOH under reflux for 2 hours.
Acidify to pH 5.0 and extract.
Purification:
Distill under reduced pressure or recrystallize as the hydrochloride salt.[4]
Validation: Measure optical rotation
and compare with literature ( for free base).
Protocol: Handling and Storage of Chiral Aminothiols
Aminothiols are notoriously unstable, rapidly oxidizing to disulfides (e.g., 2-amino-1-propanethiol
No hypotension side effects; 100% survival at lethal radiation doses.[1]
*PrC-210 is a substituted aminothiol derivative; its backbone chirality dictates its metabolic profile.[1]
References
Soref, C. M., et al. (2012). "ROS-Scavenger and Radioprotective Efficacy of the New PrC-210 Aminothiol." Radiation Research. Available at: [Link]
Grdina, D. J., et al. (1989). "The effect of 2-[(aminopropyl)amino] ethanethiol on fission-neutron-induced DNA damage and repair." British Journal of Cancer.[5] Available at: [Link]
Peebles, D. D., et al. (2012). "Radioprotective Efficacy and Toxicity of a New Family of Aminothiol Analogs." Radiation Research. Available at: [Link]
PubChem. (2021).[3] "PrC-210 Compound Summary." National Library of Medicine. Available at: [Link]
Obvia Pharmaceuticals. (2023).[6][7] "PrC-210 Mechanism of Action." Obvia Pharma. Available at: [Link]
solubility profile of (2S)-1-Aminopropane-2-thiol in organic solvents
An In-depth Technical Guide to the Solubility Profile of (2S)-1-Aminopropane-2-thiol in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility Profile of (2S)-1-Aminopropane-2-thiol in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (2S)-1-Aminopropane-2-thiol, a chiral aminothiol of significant interest in pharmaceutical and chemical synthesis. Given the scarcity of publicly available quantitative solubility data for this compound, this document synthesizes theoretical principles, physicochemical properties, and comparative data for structurally analogous molecules to predict its solubility profile across a spectrum of organic solvents. A cornerstone of this guide is a detailed, field-proven experimental protocol for the systematic determination of solubility, empowering researchers to generate precise and reliable data within their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for applications ranging from reaction optimization to formulation development.
Introduction to (2S)-1-Aminopropane-2-thiol
(2S)-1-Aminopropane-2-thiol, also known as (S)-1-Amino-2-propanethiol, is a chiral molecule featuring both a primary amine and a thiol functional group.[1] This unique bifunctionality makes it a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The stereochemistry at the C2 position is often critical for the desired biological activity of the final product. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, and formulation.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The presence of both a polar amino group (-NH₂) and a polarizable thiol group (-SH) on a short alkyl chain governs the solubility behavior of (2S)-1-Aminopropane-2-thiol.
Table 1: Physicochemical Properties of (2S)-1-Aminopropane-2-thiol
The amino group can act as a hydrogen bond donor and acceptor, while the thiol group is a weak hydrogen bond donor and can participate in dipole-dipole interactions. These functional groups suggest a propensity for solubility in polar solvents.
Predicted Solubility Profile in Organic Solvents
While specific quantitative data is limited, a qualitative and semi-quantitative solubility profile can be predicted based on the principle of "like dissolves like" and by comparing it to structurally related compounds.[2][3] The interplay between the polar functional groups and the nonpolar propane backbone will dictate its solubility in different solvent classes.
Table 2: Predicted Solubility of (2S)-1-Aminopropane-2-thiol in Common Organic Solvents
Solvent Class
Representative Solvents
Predicted Solubility
Rationale for Prediction
Polar Protic
Methanol, Ethanol
High
The hydroxyl group of the solvent can effectively form hydrogen bonds with both the amino and thiol groups of the solute.[2][4]
The polarity and hydrogen bond accepting capabilities of these solvents can interact favorably with the polar functional groups of the solute.[2]
Ethers
Tetrahydrofuran (THF), Diethyl Ether
Low to Moderate
These solvents are less polar than aprotic solvents like DMF and have limited hydrogen bonding capabilities, leading to weaker interactions.
Halogenated
Dichloromethane (DCM), Chloroform
Low to Moderate
The moderate polarity of these solvents allows for some interaction, but the lack of strong hydrogen bonding limits solubility.
Non-Polar
Hexane, Toluene
Very Low to Insoluble
The non-polar nature of these solvents does not favorably interact with the polar amino and thiol functional groups of the solute.[3]
It is important to note that the free base form of (2S)-1-Aminopropane-2-thiol is discussed here. Its hydrochloride salt, being an ionic compound, would exhibit significantly different solubility, with higher solubility in polar protic solvents and much lower solubility in non-polar organic solvents.[5][6][7]
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol describes a robust method for determining the solubility of (2S)-1-Aminopropane-2-thiol in a given organic solvent.
Materials and Equipment
(2S)-1-Aminopropane-2-thiol
Selected organic solvents (analytical grade)
Analytical balance
Vials with screw caps
Constant temperature shaker or water bath
Syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
Preparation of Supersaturated Solutions: To a series of vials, add a known volume (e.g., 1.0 mL) of the desired organic solvent. Add an excess amount of (2S)-1-Aminopropane-2-thiol to each vial to create a slurry. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
Equilibration: Tightly seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial to remove any undissolved microparticles.
Analysis: Accurately weigh the filtered solution. Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-calibrated analytical method (e.g., HPLC or GC). Analyze the concentration of (2S)-1-Aminopropane-2-thiol in the diluted sample.
Calculation: The solubility (S) is calculated using the following formula:
S (mg/mL) = (C * DF * V) / W
Where:
C = Measured concentration of the diluted sample (mg/mL)
DF = Dilution factor
V = Initial volume of the filtered solution (mL)
W = Weight of the filtered solution (g) (assuming density is approximately that of the solvent for dilute solutions, or can be measured for higher accuracy)
Safety and Handling
(2S)-1-Aminopropane-2-thiol and its salts should be handled with appropriate safety precautions.[8][9]
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[8]
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8][9]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
Incompatibilities: Avoid contact with strong oxidizing agents.[10]
Always consult the Safety Data Sheet (SDS) for the specific compound before use.[8][9][10]
Conclusion
While quantitative solubility data for (2S)-1-Aminopropane-2-thiol is not widely published, its molecular structure provides a strong basis for predicting its solubility profile in a range of organic solvents. It is expected to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in non-polar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This foundational knowledge is critical for the effective application of this versatile chiral building block in research and development.
References
PubChem. (2S)-1-Aminopropane-2-thiol. National Center for Biotechnology Information. [Link]
PubChem. 2-Propanethiol, 1-amino-, hydrochloride. National Center for Biotechnology Information. [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
American Elements. 2-aminopropane-1-thiol hydrochloride. [Link]
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]
The Evolution of (2S)-1-Aminopropane-2-thiol: From Cold War Radioprotector to Precision PROTAC Linker
As a Senior Application Scientist navigating the intersection of synthetic chemistry and targeted therapeutics, I often encounter molecules whose historical origins belie their modern utility. (2S)-1-Aminopropane-2-thiol...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the intersection of synthetic chemistry and targeted therapeutics, I often encounter molecules whose historical origins belie their modern utility. (2S)-1-Aminopropane-2-thiol (and its racemic counterpart, 1-amino-2-propanethiol) is a prime example. Originally synthesized and heavily screened during the mid-20th century as a prophylactic against ionizing radiation, this chiral aminothiol has experienced a renaissance. Today, its unique bifunctional scaffold—featuring a primary amine and a secondary thiol separated by a precisely tuned aliphatic backbone—makes it an indispensable building block in Targeted Protein Degradation (TPD) and surface nanotechnology.
This whitepaper deconstructs the historical discovery, mechanistic profiling, and modern experimental applications of (2S)-1-Aminopropane-2-thiol derivatives, providing actionable, self-validating protocols for drug development professionals.
Historical Context: The Radioprotection Era
The discovery of 1-amino-2-propanethiol's biological utility traces back to the Cold War, driven by the urgent need for radioprotective agents capable of shielding military personnel from ionizing radiation. Early research established 2-mercaptoethylamine (MEA, or cysteamine) as the baseline radioprotector. However, MEA suffered from rapid oxidation and high toxicity.
In the search for superior analogs, researchers systematically modified the carbon backbone. It was discovered that placing more than three carbon atoms between the thiol and amino groups completely eliminated mammalian radioprotective properties. Among the derivatives tested,1 [1].
The causality behind this superiority lies in the steric hindrance provided by the methyl group at the C2 position. This slight bulkiness slows the premature metabolic oxidation of the thiol in vivo, extending its half-life while maintaining the nucleophilicity required to form mixed disulfides with cellular proteins—a critical mechanism for shielding DNA and proteins from radiation-induced Reactive Oxygen Species (ROS).
Historical timeline and modern applications of (2S)-1-Aminopropane-2-thiol.
Mechanistic Profiling and Thiol Reactivity
To leverage (2S)-1-Aminopropane-2-thiol in modern bioconjugation, one must understand its nucleophilic profile. The reactivity of the sulfhydryl group is heavily influenced by the adjacent microenvironment. In exhaustive inquiries into amino acid reactivity for covalent protein modification, the reaction rates of various thiols were quantified.
The data revealed a distinct hierarchy in nucleophilicity:2 [2]. The secondary thiol of 1-amino-2-propanethiol strikes an optimal balance: it is sufficiently reactive to undergo rapid Michael additions or disulfide exchanges, yet stable enough to prevent runaway homodimerization during complex synthetic workflows.
Dual mechanism of radioprotection via ROS scavenging and mixed disulfide formation.
Modern Renaissance: PROTACs and Surface Chemistry
Cereblon Degrader Conjugates (PROTACs)
In the era of Targeted Protein Degradation, the spatial orientation of the linker connecting the E3 ligase ligand (e.g., thalidomide derivatives) to the target protein ligand is paramount. The (2S) stereocenter of this aminothiol provides a rigid, predictable vector for linker trajectory. Recently,3 [3]. The thiol acts as the attachment point to electrophilic linker hubs, while the primary amine is free to undergo amide coupling with the Cereblon ligand.
Self-Assembled Monolayers (SAMs)
In nanotechnology,4 [4]. The strong affinity between the secondary sulfur and gold drives the formation of a stable, ordered monolayer, presenting a dense array of functional amine groups at the interface for downstream peptide or antibody immobilization.
Quantitative Data Summary
Compound
Radioprotective Efficacy (vs. MEA)
Relative Thiol Nucleophilicity
Primary Scientific Application
Cysteamine (MEA)
Baseline (1.0x)
High
Legacy radioprotector, simple SAMs
(2S)-1-Amino-2-propanethiol
Superior (>1.2x)
Moderate-High
PROTAC linkers, Chiral SAMs
2-Amino-1-propanethiol
Inferior (<0.8x)
Moderate
Comparative biological assays
1-Amino-2-methyl-2-propanethiol
Equivalent (~1.0x)
Low
Sterically hindered chemical probes
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is explicitly stated to aid in troubleshooting.
Protocol A: Synthesis of PROTAC Linker Intermediates via Disulfide Exchange
Purpose: To conjugate (2S)-1-aminopropane-2-thiol to a heterocyclic disulfane, generating an asymmetric disulfide linker for Cereblon degraders.
Step-by-Step Methodology:
Preparation: Dissolve 1,2-bis(5-nitropyridin-2-yl)disulfane (4.3 mmol) in 35 mL of anhydrous Dichloromethane (DCM).
Causality: DCM is selected to fully solubilize the hydrophobic disulfane, preventing biphasic reaction kinetics.
Thiol Addition: Slowly add a solution of (2S)-1-aminopropane-2-thiol hydrochloride (2.15 mmol) to the mixture.
Causality: The hydrochloride salt protects the primary amine from unwanted side reactions, ensuring chemoselectivity at the thiol.
Incubation: Stir the mixture at 15 °C for 12 hours under an inert argon atmosphere.
Oxidative Drive: Add MnO2 (4.3 mmol) to the mixture and stir for an additional 2 hours.
Causality: MnO2 acts as a mild heterogeneous oxidant. It drives the equilibrium of the disulfide exchange forward without over-oxidizing the sensitive primary amine to a nitro or hydroxylamine species.
Validation: Filter through Celite to remove MnO2. Concentrate the filtrate in vacuo. Validate the asymmetric disulfide product via LC-MS (expected mass shift corresponding to the loss of one 5-nitropyridine-2-thiolate leaving group).
Protocol B: Formation of Amine-Terminated SAMs on Gold Substrates
Purpose: To create a highly organized, amine-presenting molecular assembly on a gold surface for biosensor functionalization.
Step-by-step self-assembled monolayer (SAM) formation on gold substrates.
Step-by-Step Methodology:
Substrate Cleaning: Immerse gold substrates in a freshly prepared Piranha solution (3:1 concentrated H2SO4 to 30% H2O2) for 10 minutes. (Warning: Highly reactive).
Causality: Piranha etching oxidatively strips adventitious organic carbon, exposing a pristine Au(111) lattice. Without this step, the SAM will suffer from pinhole defects and poor packing density.
Rinsing: Remove substrates and rinse extensively with deionized (DI) water, followed by absolute ethanol. Dry under a stream of nitrogen gas.
Monolayer Assembly: Immediately submerge the clean gold substrates into a 1.0 mM solution of (2S)-1-Aminopropane-2-thiol hydrochloride in absolute ethanol.
Causality: A 1.0 mM concentration is the thermodynamic sweet spot. Higher concentrations lead to multilayer physisorption (stacking), while lower concentrations result in incomplete surface coverage.
Incubation: Seal the container and incubate in the dark at room temperature for 18-24 hours.
Validation: Remove the substrates, rinse sequentially with ethanol and DI water to remove unbound thiol, and dry with nitrogen. Validate the SAM formation using Contact Angle Goniometry; a successful amine-terminated surface will exhibit a highly hydrophilic contact angle (< 40°) compared to bare gold.
References
Defense Technical Information Center (DTIC)
Journal of the American Chemical Society (JACS)
WO2024138128A2 - Cereblon degrader conjugates, and uses thereof
Google Patents
URL
Application Notes and Protocols for the Formation of Self-Assembled Monolayers with 1-Amino-2-propanethiol hydrochloride
BenchChem
URL
Application Note: Protocol for Thiazolidine Formation with (2S)-1-Aminopropane-2-thiol
Executive Summary This guide details the protocol for synthesizing thiazolidine derivatives using (2S)-1-Aminopropane-2-thiol (CAS: 90744-16-4). Unlike non-chiral cysteamine, this reagent introduces a fixed stereocenter...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocol for synthesizing thiazolidine derivatives using (2S)-1-Aminopropane-2-thiol (CAS: 90744-16-4). Unlike non-chiral cysteamine, this reagent introduces a fixed stereocenter at the C5 position of the thiazolidine ring, offering a route to diastereoselective heterocycles.
Thiazolidine formation via 1,2-aminothiols is a cornerstone of bioorthogonal chemistry (N-terminal cysteine ligation), prodrug design (masking aldehydes/ketones), and chiral auxiliary synthesis . This document provides two distinct workflows: a physiological pH protocol for biological applications and a preparative organic synthesis protocol for small molecule manufacturing.
Chemical Basis & Mechanism
Reaction Mechanism
The formation of the thiazolidine ring proceeds through a condensation-cyclization sequence.
Nucleophilic Attack: The thiol group (highly nucleophilic,
) attacks the carbonyl carbon, forming a hemithioaminal intermediate.
Ring Closure: The amine group attacks the same carbon, eliminating a water molecule to close the 5-membered ring.
Stereochemistry: The starting material, (2S)-1-aminopropane-2-thiol, fixes the configuration at the C5 position of the ring as (S). The incoming carbonyl generates a new chiral center at C2 , resulting in two diastereomers: (2R, 5S) and (2S, 5S).
Thermodynamic Control
Under thermodynamic control (reversible conditions), the reaction favors the diastereomer where the C2 substituent and the C5 methyl group are in a trans relationship (anti-configuration) to minimize steric repulsion.
Caption: Mechanistic pathway from aminothiol to thiazolidine. Note the reversibility under acidic aqueous conditions.[1]
Dissolution: Dissolve 1.0 equivalent of the aldehyde/ketone in MeOH (0.5 M concentration).
Reagent Addition: Add 1.05–1.1 equivalents of (2S)-1-Aminopropane-2-thiol.
Cyclization:
For Aldehydes: Stir at Room Temperature (RT) for 2–6 hours.
For Ketones: Add 3Å Molecular Sieves and reflux for 12–24 hours. (Ketones are sterically hindered and require water removal to drive equilibrium).
Workup:
Filter off sieves (if used).
Concentrate the solvent under reduced pressure.
Purification: Dissolve residue in
, wash with saturated (to remove any acid catalyst), dry over , and concentrate.
Crystallization/Chromatography: Recrystallize from Hexane/EtOAc or perform flash column chromatography to separate diastereomers if necessary.
Characterization & Data Analysis
NMR Interpretation
Thiazolidine formation creates a rigid ring system.
H2 Proton (Anomeric): Appears as a distinct signal (singlet or doublet) in the 4.5–6.5 ppm range.
Diastereomers: You will often see two sets of signals. The ratio of integration indicates the diastereomeric ratio (dr).
C5 Methyl Group: The methyl doublet (from the aminothiol) will shift slightly depending on whether it is cis or trans to the C2 substituent.
Mass Spectrometry
ESI-MS: Expect
corresponding to:
(MW of Aminothiol is 91.18 g/mol ).
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield
Reversible hydrolysis
Add molecular sieves or use Dean-Stark trap to remove water.
Dimer Formation
Oxidation of thiol to disulfide
Degas solvents with Argon; add TCEP or DTT if compatible (only for Protocol 1).
No Reaction (Ketones)
Steric hindrance
Switch to Protocol 2 (Reflux + Acid Catalyst).
Epimerization
Acidic equilibrium at C2
Neutralize workup immediately; store product at neutral/basic pH.
Decision Matrix Workflow
Caption: Decision tree for selecting the appropriate experimental conditions based on substrate solubility and stability.
References
Thiazolidine Chemistry Revisited: Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526. (Context: Stability of C=N type bonds and comparisons to thiazolidines). Link
Bioorthogonal Applications: Zhang, L., & Tam, J. P. (1996). "Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins."[3] Analytical Biochemistry, 233(1), 87-93. Link
Stereoselectivity in Thiazolidines: Goodman, M., et al. (1970). "Conformational aspects of polypeptide structure. XXIX. Thiazolidine-4-carboxylic acid derivatives." Journal of the American Chemical Society. (Foundational work on thiazolidine stereochemistry).
Reagent Properties: PubChem Compound Summary for (2S)-1-Aminopropane-2-thiol. Link
Application Note: High-Precision Synthesis of Transition Metal Complexes with (2S)-1-Aminopropane-2-thiol
Executive Summary (2S)-1-Aminopropane-2-thiol (also referred to as L-1-amino-2-propanethiol) is a critical chiral bidentate ( ) ligand scaffold. Its structural significance lies in the C2-methyl group, which introduces s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2S)-1-Aminopropane-2-thiol (also referred to as L-1-amino-2-propanethiol) is a critical chiral bidentate (
) ligand scaffold. Its structural significance lies in the C2-methyl group, which introduces stereochemical rigidity, a feature exploited in the design of Technetium-99m radiopharmaceuticals (brain perfusion agents) and enantioselective catalysts .
This guide provides a definitive protocol for handling this oxidation-sensitive ligand and synthesizing its transition metal complexes. We focus on two distinct systems:
Nickel(II) Homoleptic Complex: A robust model system for structural validation.
Technetium-99m Radiotracer: A trace-level preparation protocol relevant to diagnostic imaging drug development.
Aminothiols are thermodynamically predisposed to oxidize into disulfides (
) upon exposure to atmospheric oxygen. The presence of the disulfide impurity will inhibit complexation kinetics, as the metal must first cleave the S-S bond (often requiring harsh conditions) or wait for a reductant.
Handling Protocol:
Storage: Store the hydrochloride salt at -20°C under Argon. It is hygroscopic.
Activation: The commercially available form is typically the hydrochloride salt. It must be neutralized in situ under inert atmosphere to release the reactive thiolate (
) and amine ().
Rescue: If the ligand has oxidized (confirmed by NMR), treat with TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) prior to metal addition.
Protocol A: Synthesis of Bis((2S)-1-aminopropane-2-thiolato)nickel(II)
Objective: Preparation of a neutral, square-planar model complex
.
Application: Structural standard for spectroscopic characterization (NMR, IR).
Materials
(2S)-1-Aminopropane-2-thiol HCl (1.0 mmol)
Nickel(II) Acetate Tetrahydrate (
) (0.5 mmol)
Triethylamine (
) (2.2 mmol)
Methanol (degassed, anhydrous)
Step-by-Step Methodology
Inert Setup: Purge a two-neck round-bottom flask with
for 15 minutes.
Ligand Solubilization: Dissolve 1.0 mmol of the ligand salt in 10 mL degassed methanol. The solution will be clear and colorless.
Deprotonation: Add 2.2 mmol of
dropwise.
Mechanistic Note: The first equivalent neutralizes the ammonium (
). The second equivalent promotes thiolate formation (), which is the active nucleophile.
Metal Addition: Add 0.5 mmol of
dissolved in 5 mL methanol.
Observation: Immediate color change to deep brown/red . This indicates the formation of the
charge transfer band, characteristic of square-planar chromophores.
Reflux: Heat the mixture to 60°C for 2 hours to ensure thermodynamic equilibration of the cis/trans isomers (though the cis form is often preferred in
chelates due to sterics).
Isolation: Concentrate the solution to 20% volume under vacuum. Cool to 4°C overnight. Filter the resulting microcrystalline precipitate. Wash with cold ethanol and diethyl ether.
Data Validation (Expected)
Technique
Feature
Interpretation
IR Spectroscopy
~2550 cm⁻¹
Absent in complex (confirms deprotonation/binding).
IR Spectroscopy
~3200-3300 cm⁻¹
Shifted relative to free ligand (confirms N-coordination).
UV-Vis
~450-500 nm
LMCT (Ligand-to-Metal Charge Transfer).
1H NMR
Methyl Doublet
Diastereotopic splitting may occur due to the chiral center fixing the chelate ring conformation.
Protocol B: Technetium-99m Radiolabeling (Drug Development Context)
Objective: Preparation of a lipophilic brain perfusion agent analog
.
Mechanism: Reduction of pertechnetate () to a core, which is then chelated by two bidentate aminothiol ligands.
Workflow Diagram
The following diagram illustrates the critical decision points in the radiolabeling workflow, specifically highlighting the control of oxidation states and isomerism.
Figure 1: Critical path for the synthesis of Tc-99m aminothiol complexes. The (2S) center induces syn/anti isomerism relative to the Tc=O core, which affects biodistribution.
Detailed Protocol
Kit Preparation (Lyophilized):
Ligand: 1.0 mg (2S)-1-Aminopropane-2-thiol HCl.
Reductant:
(50 µg).
Buffer: Sodium Gluconate or Tartrate (transfer ligand to prevent hydrolysis of reduced Tc).
pH Adjuster: Bicarbonate buffer (pH 9.0).
Labeling:
Inject 1-2 mL of
(10-50 mCi) into the vial.
Crucial Step: Heat in a boiling water bath for 15 minutes.
Rationale: Aminothiols react slowly with reduced Tc compared to tetradentate ligands. Heat drives the substitution to completion and ensures the thermodynamic
oxo species is formed.
Quality Control (TLC):
Stationary Phase: ITLC-SG (Silica Gel).
Mobile Phase A (Saline): Reduced hydrolyzed Tc (
) remains at origin (). Complex moves.
Mobile Phase B (Acetone): Free Pertechnetate (
) moves to front (). Complex remains near origin.
Requirement: Radiochemical Purity > 95%.
Isomerism & Biological Implication
Because the ligand has a chiral center at C2 ((2S)-configuration), the resulting complex
can exist as syn or anti isomers.
Syn-isomer: The methyl groups are on the same side as the Tc=O oxygen.
Anti-isomer: The methyl groups are on the opposite side.
Significance: In brain perfusion agents (like Tc-99m ECD), one isomer typically exhibits superior brain uptake and retention due to specific enzymatic hydrolysis or receptor fit. For this ligand, HPLC separation is often required to isolate the bioactive isomer.
References
Fundamental Chemistry of Tc-Aminothiols:
Kung, H. F., Molnar, M., Billings, J., Wicks, R., & Blau, M. (1984). Synthesis and biodistribution of neutral lipid-soluble technetium-99m complexes that cross the blood-brain barrier. Journal of Nuclear Medicine, 25(3), 326-332.
Corbin, J. L., & Work, D. E. (1976). Nitrogen-sulfur ligand complexes of technetium and rhenium. Inorganic Chemistry, 15(2), 399-403.
Ligand Properties (PubChem):
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 145727, 1-aminopropane-2-thiol hydrochloride.[1]
Ni(II) Thiolate Coordination:
Sun, X., et al. (2017).[2] Bis(aminothiolato)nickel nanosheet as a redox switch for conductivity and an electrocatalyst for the hydrogen evolution reaction.[2][3] Chemical Science.
Application Notes & Protocols: (2S)-1-Aminopropane-2-thiol in Asymmetric Catalysis
Introduction: The Unique Potential of a 1,2-Aminothiol Ligand In the landscape of asymmetric synthesis, the design and application of effective chiral ligands are of paramount importance for controlling stereochemical ou...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Unique Potential of a 1,2-Aminothiol Ligand
In the landscape of asymmetric synthesis, the design and application of effective chiral ligands are of paramount importance for controlling stereochemical outcomes.[1] (2S)-1-Aminopropane-2-thiol is a compelling, yet underutilized, chiral ligand possessing a unique structural motif: a vicinal arrangement of a "hard" primary amine and a "soft" thiol group on a simple C3 backbone. This bidentate structure allows it to form stable five-membered chelate rings with a wide range of transition metal centers, a foundational principle in creating effective chiral catalysts.[2]
The distinct electronic properties of the nitrogen and sulfur donors enable this ligand to create a highly specific and influential chiral environment around a metal center. This environment can effectively discriminate between enantiotopic faces of a prochiral substrate, guiding a reaction toward a single desired enantiomer. Such stereocontrol is critical in the development of pharmaceuticals and fine chemicals, where often only one enantiomer exhibits the desired biological activity.[3] This guide provides an in-depth look at the application of (2S)-1-aminopropane-2-thiol, focusing on its proven efficacy in the asymmetric Michael addition and outlining protocols for its successful implementation in a research setting.
Caption: Structure of (2S)-1-Aminopropane-2-thiol.
Ligand Synthesis, Handling, and Storage
(2S)-1-Aminopropane-2-thiol is typically synthesized from the readily available and inexpensive chiral pool starting material, (S)-alanine. The corresponding amino alcohol, (S)-2-aminopropan-1-ol, is a common intermediate.[4] The introduction of the thiol functionality requires standard synthetic transformations, which should be conducted with care.
Oxygen Sensitivity: Thiols are susceptible to oxidation, primarily forming disulfide bridges. This dimerization results in the loss of the free thiol group, rendering the ligand ineffective for metal coordination. All manipulations, including storage and reaction setup, must be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Purity: The presence of disulfide impurities can interfere with catalysis. It is recommended to verify the purity of the ligand by NMR spectroscopy or other relevant analytical techniques before use.
Storage: The compound should be stored in a sealed ampule or Schlenk flask under an inert atmosphere at low temperatures (2-8 °C) to minimize degradation.
Safety: Thiols are known for their potent and unpleasant odors. All work should be conducted in a well-ventilated fume hood. Standard personal protective equipment (gloves, safety glasses, lab coat) is required.
Core Application: Asymmetric Michael Addition of Thiols
A primary and highly effective application of ligands derived from (2S)-1-aminopropane-2-thiol is in the metal-catalyzed asymmetric conjugate addition (Michael addition) of thiols to α,β-unsaturated carbonyl compounds.[5] This reaction is a powerful method for constructing chiral sulfides, which are valuable building blocks in medicinal chemistry and materials science.[6]
Mechanistic Rationale (Expertise Pillar):
The catalytic cycle is predicated on the formation of a chiral Lewis acid complex. The aminothiol ligand coordinates to a suitable metal precursor (e.g., a hafnium salt), forming a structurally well-defined, chiral catalytic species in situ.
Catalyst Formation: The (2S)-1-aminopropane-2-thiol ligand (or a suitable derivative) chelates to the metal center, such as Hf(IV), creating a chiral pocket.
Substrate Activation: The Lewis acidic metal center coordinates to the carbonyl group of the α,β-unsaturated substrate (the Michael acceptor), activating it for nucleophilic attack and fixing its orientation.
Stereocontrolled Attack: The thiol nucleophile attacks the β-carbon of the activated Michael acceptor. The steric and electronic environment enforced by the chiral ligand directs this attack to one of the two prochiral faces, establishing the new stereocenter with high fidelity.
Product Release & Catalyst Regeneration: The resulting metal enolate undergoes protonolysis (during work-up) to release the chiral sulfide product, regenerating the catalyst for the next cycle.
A key advantage observed in certain systems is ligand-acceleration, where the formation of the chiral Lewis acid complex not only induces asymmetry but also results in a higher reaction rate compared to the uncatalyzed or achiral Lewis acid-catalyzed reaction.[5]
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Detailed Protocol: Hafnium-Catalyzed Asymmetric Michael Addition
This protocol is adapted from the successful application of an aminothiol-derived ligand in the hafnium-catalyzed asymmetric Michael addition of thiols to 3-(2-alkenoyl)-2-oxazolidinones.[5]
Self-Validating System (Trustworthiness Pillar): This protocol includes steps for in situ catalyst formation, controlled addition of reagents, and analysis of the stereochemical outcome, providing a robust framework for obtaining reproducible and high-fidelity results.
Materials:
(2S)-1-Aminopropane-2-thiol derived ligand (e.g., N-triflyl derivative as per literature) (10 mol%)
Standard glassware for inert atmosphere chemistry (Schlenk line, oven-dried flasks)
Step-by-Step Methodology:
Catalyst Preparation (In Situ):
To a flame-dried Schlenk flask under a positive pressure of Argon, add Hf(OTf)₄ (0.1 mmol).
Add anhydrous toluene (2.0 mL) via syringe.
In a separate flask, dissolve the aminothiol ligand (0.1 mmol) in anhydrous toluene (1.0 mL).
Transfer the ligand solution to the Hf(OTf)₄ suspension via cannula.
Stir the resulting mixture at room temperature for 30 minutes. A clear solution should form, indicating the formation of the chiral hafnium complex. Rationale: Pre-forming the catalyst ensures the active species is present before the introduction of reactants, leading to better control and reproducibility.
Reaction Execution:
Cool the catalyst solution to the desired temperature (e.g., -20 °C) using a cryocooler or a suitable cooling bath. Rationale: Lower temperatures often enhance enantioselectivity by favoring the more ordered transition state leading to the major enantiomer.
Add the 3-(2-alkenoyl)-2-oxazolidinone (1.0 mmol) to the cold catalyst solution.
Slowly add the thiol (1.2 mmol) dropwise over 5 minutes.
Stir the reaction mixture at -20 °C and monitor its progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
Once the reaction is complete (as judged by TLC, typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the pure Michael adduct.
Analysis:
Determine the chemical yield by mass.
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H).
Performance Data: A Representative Summary
The following table summarizes representative results for the hafnium-catalyzed asymmetric Michael addition, demonstrating the high yields and excellent enantioselectivities achievable with this catalytic system.[5]
Michael Acceptor (R')
Thiol (R-SH)
Yield (%)
ee (%)
3-Propenoyl-2-oxazolidinone
1-Dodecanethiol
94
91
3-Butenoyl-2-oxazolidinone
1-Dodecanethiol
90
90
3-Pentenoyl-2-oxazolidinone
1-Dodecanethiol
95
89
3-Propenoyl-2-oxazolidinone
Cyclohexanethiol
95
93
3-Propenoyl-2-oxazolidinone
Benzyl Mercaptan
87
88
3-Propenoyl-2-oxazolidinone
Thiophenol
84
67
Data adapted from Kobayashi et al., J. Am. Chem. Soc. 2001, 123, 15, 3432-3433.[5] As shown, aliphatic thiols generally provide higher enantioselectivities than aromatic thiols under these conditions.
Future Outlook and Broader Applications
While the asymmetric Michael addition is a well-validated application, the structural features of (2S)-1-aminopropane-2-thiol suggest its potential utility in a broader range of catalytic transformations. Given the success of analogous 1,2-amino alcohols in reactions such as the asymmetric addition of organozinc reagents to aldehydes and enantioselective reductions, it is reasonable to project that aminothiol ligands could be effective in these areas as well.[7][8] The unique electronic character of the thiol donor compared to an alcohol could offer complementary reactivity and selectivity profiles, making (2S)-1-aminopropane-2-thiol a valuable ligand for exploration in diverse metal-catalyzed C-C and C-H bond-forming reactions.
References
Kobayashi, S., Ogawa, C., Kawamura, M., & Sugiura, M. (2001). A Ligand-Accelerated Chiral Lewis Acid Catalyst in Asymmetric Michael Addition of Thiols to α,β-Unsaturated Carbonyls. Journal of the American Chemical Society, 123(15), 3432–3433. [Link]
Tomioka, K., & Nishida, A. (2003). Asymmetric conjugate addition of arylthiols to enoates and its application to organic synthesis of biologically potent compounds. Yakugaku Zasshi : Journal of the Pharmaceutical Society of Japan, 123(2), 43–57. [Link]
Tomioka, K., & Nishida, A. (2003). Asymmetric conjugate addition of arylthiols to enoates and its application to organic synthesis of biologically potent compounds. Journal of the Pharmaceutical Society of Japan, 123(2), 43-57. [Link]
Wang, C., et al. (2018). Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters. Chemical Science, 9(33), 6843–6848. [Link]
Wang, J., Li, H., & Zu, L. (2008). Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. Angewandte Chemie International Edition, 47(47), 9140-9143. [Link]
PubChem. (n.d.). (2S)-1-Aminopropane-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]
Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]
Walczak, M. A., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(18), 11094-11105. [Link]
Wikipedia. (n.d.). 1-Aminopropan-2-ol. Retrieved from [Link]
Sibi, M. P., et al. (2013). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. Organic Letters, 15(1), 182-185. [Link]
Gunanathan, C., et al. (2024). Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions. Accounts of Chemical Research, 57(12), 1799–1813. [Link]
Peschiulli, A., et al. (2008). Organocatalytic asymmetric addition of alcohols and thiols to activated electrophiles: efficient dynamic kinetic resolution and desymmetrization protocols. The Journal of Organic Chemistry, 73(16), 6409–6412. [Link]
Forró, E., et al. (2020). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. Molecules, 25(9), 2054. [Link]
Li, Y., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(12), 2775. [Link]
Kumar, P., & Naidu, V. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(18), 11094-11105. [Link]
Gong, M., et al. (2020). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 8, 584. [Link]
France, S. (2016). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Synthesis, 48(23), 3953-3971. [Link]
Konno, T., & Nishio, M. (2025). Development of coordination chemistry with thiol-containing amino acids. ResearchGate. [Link]
Kiuchi, M., et al. (2000). Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols. Journal of Medicinal Chemistry, 43(15), 2946–2961. [Link]
Gizzio, C. A., et al. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Molecules, 29(22), 5036. [Link]
Tsubogo, T., Oyamada, H., & Kobayashi, S. (2013). Recent Advances in Asymmetric Catalysis in Flow. Chemical Reviews, 113(3), 1687–1712. [Link]
Chiralpedia. (2024). Recent Advances in Catalytic Asymmetric Synthesis. Retrieved from [Link]
Google Patents. (2013). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
(2S)-1-Aminopropane-2-thiol as a precursor for radiopharmaceuticals
Application Note: (2S)-1-Aminopropane-2-thiol as a Chiral Precursor for Lipophilic Radiopharmaceuticals Executive Summary (2S)-1-Aminopropane-2-thiol (CAS: 90744-16-4), often referred to as a chiral methylated cysteamine...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: (2S)-1-Aminopropane-2-thiol as a Chiral Precursor for Lipophilic
Radiopharmaceuticals
Executive Summary
(2S)-1-Aminopropane-2-thiol (CAS: 90744-16-4), often referred to as a chiral methylated cysteamine analogue, is a critical building block in the synthesis of
(Bis-Amino-Thiol) and chelating agents. Its structural significance lies in the C2-methyl group, which introduces chirality and increased lipophilicity compared to standard cysteamine-based ligands.
This application note details the handling, ligand synthesis, and radiolabeling protocols for using (2S)-1-aminopropane-2-thiol to generate neutral, lipophilic Technetium-99m (
) complexes capable of crossing the Blood-Brain Barrier (BBB) or stabilizing cores for receptor-targeted imaging (e.g., dopamine transporters).
Critical Handling & Storage (Pre-Protocol)
The thiol moiety is highly susceptible to oxidation, forming disulfides (dimers) that are inactive in chelation reactions unless reduced in situ.
Storage: Store at -20°C under an argon or nitrogen atmosphere.
Handling: All weighing and transfers should occur in a glovebox or under a continuous stream of inert gas.
Restoration: If the material has oxidized (indicated by a melting point shift or MS signal at
), a reduction step using TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) is required prior to ligand synthesis.
Application Logic: The Role of Chirality in
Complexes
In radiopharmaceutical design, the stereochemistry of the chelator dictates the biological fate of the complex.
Isomeric Purity:
-oxo cores form square pyramidal complexes. The use of enantiomerically pure (2S)-1-aminopropane-2-thiol ensures the formation of single stereoisomers (syn/anti) of the final metal complex, preventing batch-to-batch biodistribution variations.
Lipophilicity: The methyl side chain increases the partition coefficient (
), enhancing passive diffusion across the BBB for brain perfusion agents.
Stability: The 5-membered chelate rings formed by the
backbone are thermodynamically favored, preventing in vivo transchelation to serum proteins.
Mechanism of Action Diagram
Figure 1: Workflow from chiral precursor to bioactive radiopharmaceutical.
Protocol A: Synthesis of a Representative
Ligand
This protocol describes the synthesis of a generic
-bis(2-mercapto-1-methylethyl)ethylenediamine ligand using (2S)-1-aminopropane-2-thiol.
Reagents:
(2S)-1-Aminopropane-2-thiol (2.2 eq)
Glyoxal (or Oxalyl Chloride for amide intermediates) (1.0 eq)
Reducing agent: Sodium Borohydride (
)
Solvent: Anhydrous Ethanol / Methanol
Step-by-Step Methodology:
Schiff Base Formation:
Dissolve 1.0 mmol of glyoxal (as a 40% aqueous solution or generated in situ) in 10 mL anhydrous ethanol.
Add 2.2 mmol of (2S)-1-aminopropane-2-thiol dropwise at 0°C under nitrogen.
Note: The thiol group may need protection (e.g., S-benzylation) depending on the specific electrophile, but for simple Schiff bases, the amine is more nucleophilic.
Stir for 2 hours at room temperature. The solution will turn yellow/orange, indicating imine formation.
Reduction:
Cool the reaction mixture to 0°C.
Add
(4.0 mmol) in small portions.
Allow to warm to room temperature and stir for 4 hours.
Kung, H. F., et al. (1984). "Synthesis and biodistribution of neutral lipid-soluble technetium-99m complexes. Stereoisomers of bis(aminoethanethiol) complexes." Journal of Nuclear Medicine, 25(3), 326-332. Link
Meegalla, S. K., et al. (1997). "Tc-99m-labeled tropanes as dopamine transporter imaging agents." Bioconjugate Chemistry, 8(3), 357-369. Link
Jurisson, S., et al. (1993). "Coordination compounds in nuclear medicine." Chemical Reviews, 93(3), 1137-1156. Link
PubChem. (2025). "(2S)-1-Aminopropane-2-thiol Compound Summary." National Library of Medicine. Link
Application Note: Enantioselective Surface Engineering of Gold Nanoparticles with (2S)-1-Aminopropane-2-thiol
This Application Note is designed for researchers requiring high-fidelity surface modification of Gold Nanoparticles (AuNPs) with the chiral ligand (2S)-1-Aminopropane-2-thiol . This protocol prioritizes enantiomeric pur...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers requiring high-fidelity surface modification of Gold Nanoparticles (AuNPs) with the chiral ligand (2S)-1-Aminopropane-2-thiol . This protocol prioritizes enantiomeric purity, colloidal stability, and reproducible surface density.
Abstract
The functionalization of gold nanoparticles (AuNPs) with chiral thiols creates "chiroplasmonic" materials capable of enantioselective catalysis and sensing. This guide details the surface modification of ~13 nm citrate-capped AuNPs with (2S)-1-Aminopropane-2-thiol (CAS: 90744-16-4). Unlike standard achiral thiols (e.g., cysteamine), this ligand introduces a chiral center adjacent to the anchoring thiol group, inducing strong circular dichroism (CD) signals in the visible region. The protocol addresses the critical challenge of electrostatic destabilization during the transition from anionic (citrate) to cationic (amine) surface states.
Introduction & Mechanism
The Ligand: (2S)-1-Aminopropane-2-thiol
Structure: A propyl backbone with a thiol at C2 and a primary amine at C1.
Chirality: The (S)-configuration at C2 dictates the spatial orientation of the methyl group relative to the Au surface.
Binding Mode: The thiol group (-SH) forms a strong coordinate covalent bond with surface gold atoms (
), displacing weaker citrate ions. The amine group (-NH) remains exposed to the solvent, providing a pH-responsive positive charge and a handle for further bioconjugation (e.g., via EDC/NHS coupling).
The "Zeta-Potential Flip" Challenge
Citrate-capped AuNPs are stabilized by negative charge repulsion (
). The target amino-thiol functionalized particles are positively charged ( at neutral pH).
Risk: During ligand exchange, the net charge passes through zero (the isoelectric point), leading to irreversible aggregation (flocculation).
Solution: This protocol utilizes a Rapid-Injection strategy combined with Surfactant Intermediates (optional but recommended for >20 nm particles) to kinetically bypass the instability region.
Materials & Equipment
Reagents[1][2][3]
Gold(III) chloride trihydrate (
):99.9% trace metals basis.
Sodium Citrate Dihydrate: ACS Reagent.
(2S)-1-Aminopropane-2-thiol: >95% ee (enantiomeric excess). Note: Enantiomeric purity is critical for chiroplasmonic applications.
Hydrochloric Acid (1M) & Sodium Hydroxide (1M): For pH adjustment.
Milli-Q Water: Resistivity 18.2 M
cm (Strict requirement to prevent salt-induced aggregation).
Phase 1: Synthesis of Citrate-Capped AuNP Seeds (~13 nm)
Rationale: The Turkevich-Frens method provides monodisperse seeds ideal for surface modification.
Preparation: Clean all glassware with Aqua Regia (3:1 HCl:HNO
), rinse thoroughly with Milli-Q water, and dry.
Boiling: Dissolve
(1 mM, 50 mL) in Milli-Q water in a round-bottom flask. Bring to a rolling boil with vigorous stirring.
Reduction: Rapidly inject 5 mL of 38.8 mM Sodium Citrate solution.
Reaction: The color will shift: Pale Yellow
Colorless Dark Blue/Black Deep Wine Red.
Annealing: Maintain boiling for 15 minutes to ensure complete reduction. Cool to room temperature (RT).
QC Check: Measure UV-Vis.
should be 518–522 nm.
Phase 2: Ligand Exchange with (2S)-1-Aminopropane-2-thiol
Rationale: Thiolates bind Au stronger than carboxylates (citrate). However, the amine group can cause bridging. We use an excess of ligand to saturate the surface quickly.
Ligand Solution Prep: Prepare a 10 mM stock solution of (2S)-1-Aminopropane-2-thiol in Milli-Q water.
Note: Use immediately to prevent disulfide bond formation (oxidation).
pH Adjustment (Critical): Adjust the pH of the AuNP seed solution to pH ~6.0 using dilute HCl.
Mechanism:[1][2][3] Slightly acidic conditions protonate the incoming amine (
), preventing it from coordinating to the gold surface (which would lead to disordered monolayers) while allowing the thiol () to bind.
Rapid Injection:
Set the AuNP solution (10 mL) to stir vigorously (700 RPM).
Add 100
L of the Ligand Stock (Final concentration ~100 M).
Stoichiometry: This represents a ~5000x molar excess relative to AuNPs, driving the equilibrium toward full coverage.
Incubation: Stir at Room Temperature for 4 hours.
Observation: No color change should occur (Red indicates stability). Blue/Purple indicates aggregation.
Purification:
Transfer solution to dialysis tubing (MWCO 12 kDa).
Dialyze against 2L of Milli-Q water for 24 hours, changing the water 3 times.
Alternative: Centrifuge at 12,000 x g for 20 mins. Discard supernatant and resuspend pellet in Milli-Q water. Repeat twice.
Characterization & Validation
Quantitative Data Summary
Compare your results against these standard benchmarks to validate successful modification.
Parameter
Citrate-AuNPs (Pre-Exchange)
(2S)-Amino-Thiol-AuNPs (Post-Exchange)
Interpretation
SPR Peak ()
520 nm
523–525 nm
~3-5 nm Red shift indicates change in local refractive index (ligand shell formation).
Zeta Potential ()
-35 mV 5 mV
+25 mV 5 mV
Inversion from Negative to Positive confirms amine exposure.
Hydrodynamic Diameter
18 nm
20–22 nm
Slight increase due to ligand shell and hydration layer.
Solution Color
Wine Red
Wine Red
Retention of color confirms colloidal stability (no aggregation).
CD Signal (400-600nm)
None (Silent)
Distinct Cotton Effect
Induced chirality from the (2S) ligand to the Au core electrons.
Circular Dichroism (CD) Analysis
This is the definitive test for (2S)-1-Aminopropane-2-thiol functionalization.
Protocol: Scan from 600 nm to 400 nm.
Expected Result: You should observe a bisignate signal (dip and peak) centered near the SPR resonance (~520 nm).
Mechanism: The chiral center at C2 perturbs the symmetry of the AuNP's electron cloud, inducing optical activity in the metal's plasmonic absorption bands.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Solution turns Blue/Purple
Aggregation (Salt/Charge induced).
1. Increase stirring speed during injection.2. Add 0.05% Tween-20 to seeds before adding thiol.3. Ensure glassware is ultra-clean.
Low Zeta Potential (+5 mV)
Incomplete Ligand Exchange.
1. Increase incubation time to 12 hours.2. Increase ligand excess ratio.3. Ensure ligand is not oxidized (check for disulfide precipitate).
No CD Signal
Racemic Ligand or Low Density.
1. Verify enantiomeric purity of the starting material.2. Increase ligand concentration to densify the monolayer.
Workflow Visualization
The following diagram illustrates the critical pathway from synthesis to chiral validation.
Caption: Workflow for the synthesis, functionalization, and validation of Chiral AuNPs. Note the critical QC checkpoint before ligand exchange.
References
Turkevich, J., Stevenson, P. C., & Hillier, J. (1951). A study of the nucleation and growth processes in the synthesis of colloidal gold. Discussions of the Faraday Society, 11, 55-75. Link
Brust, M., & Schiffrin, D. J. (1994).[4] Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system. Journal of the Chemical Society, Chemical Communications, (7), 801-802. Link
Gautier, C., & Bürgi, T. (2008). Chiral Gold Nanoparticles. ChemPhysChem, 10(3), 483-492. (Demonstrates induction of CD signals via chiral thiol adsorption). Link
Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles.[5][4][6][7][8] Philosophical Transactions of the Royal Society A, 368(1915), 1333-1383. Link
PubChem. (2S)-1-Aminopropane-2-thiol Compound Summary. National Library of Medicine. Link
reaction conditions for coupling (2S)-1-Aminopropane-2-thiol with carboxylic acids
Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers Executive Summary & Chemoselectivity Analysis The coupling of (2S)-1-aminopropane-2-thio...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers
Executive Summary & Chemoselectivity Analysis
The coupling of (2S)-1-aminopropane-2-thiol (a chiral 1,2-aminothiol) with carboxylic acids presents a classic chemoselectivity challenge. This substrate contains two nucleophilic sites: a primary amine (
) and a secondary thiol () at the chiral center.
The reaction outcome is dictated by the competition between kinetic control (thiol nucleophilicity) and thermodynamic stability (amide vs. thioester), as well as the specific activation method employed.
The Three Mechanistic Pathways
Path A: Direct Amide Formation (Protected). Blocking the thiol ensures exclusive reaction at the amine. This is the industry standard for high-purity medicinal chemistry.
Path B: Native Chemical Ligation (NCL). Exploits the free thiol to form a transient thioester, which spontaneously rearranges via an S
N acyl shift to form the amide. This is ideal for peptide-like couplings in aqueous/buffered media.
Path C: Thiazoline Formation. Under dehydrating conditions, the amide carbonyl and the thiol cyclize to form a 4,5-dihydrothiazole (thiazoline) ring.
Figure 1: Decision matrix for selecting the appropriate synthetic protocol based on the target chemotype.
Best for: Small molecule drug discovery, non-aqueous solubility, and preventing side reactions (disulfides, thioesters).
Rationale
Free thiols are potent nucleophiles that can react with uronium/phosphonium coupling reagents (e.g., HATU, BOP) to form thio-uronium byproducts or thioesters. To guarantee exclusive amide formation without racemization of the (2S) center, the thiol is transiently protected.
Materials
Substrate: (2S)-1-aminopropane-2-thiol.
Protecting Group: Trityl (Trt) is recommended due to its steric bulk and acid lability.
Step 1: Thiol Protection (In Situ or Pre-synthesis)
If the starting material is not commercially available as S-Trt:
Dissolve (2S)-1-aminopropane-2-thiol (1.0 equiv) in DCM.
Add TFA (catalytic, 0.1 equiv) and Triphenylmethanol (Trt-OH, 1.0 equiv) or Trityl Chloride (Trt-Cl) with DIPEA.
Note: Trt-Cl reacts with amines too; selective S-tritylation requires careful stoichiometry or acidic conditions where the amine is protonated (
) and the thiol remains nucleophilic, or (better) use of Trt-OH/TFA which favors S-protection.
Alternative: Use the commercially available disulfide dimer (cystamine analogue) and reduce it after coupling. This is often cheaper.
Step 2: Amide Coupling
Activation: In a round-bottom flask, dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Add DIPEA (2.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes at 0°C to form the activated ester.
Critical: Pre-activation minimizes reaction of HATU with the amine component if added simultaneously.
Addition: Add the S-protected amine (1.0 equiv).
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass = Acid + Amine - H2O).
Workup: Dilute with Ethyl Acetate. Wash with 5% LiCl (to remove DMF), saturated NaHCO3, and Brine. Dry over Na2SO4.
Step 3: Deprotection (Post-Coupling)
Dissolve the crude amide in DCM.
Add Triethylsilane (TES, 2.0 equiv) as a cation scavenger.
Add TFA (10-20% v/v). Stir for 30 minutes.
Mechanism:[1][2][3][4][5] TFA cleaves the Trityl group; TES scavenges the trityl cation to prevent re-alkylation.
Concentrate under vacuum. The product is the free thiol-amide.
Protocol B: Native Chemical Ligation (Unprotected Thiol)
Best for: Peptide ligation, aqueous-soluble substrates, and avoiding protection/deprotection steps.
Rationale
This method mimics the biological ligation of cysteine. It relies on the S
N acyl shift . The carboxylic acid is first converted to a reactive thioester (or activated in situ), which undergoes transthioesterification with the (2S)-thiol, followed by irreversible rearrangement to the amide.
Materials
Activator: 4-Mercaptophenylacetic acid (MPAA) or Thiophenol (catalyst).
Atmosphere: Degassed (Argon/Nitrogen) to prevent disulfide formation.
Step-by-Step Procedure
Thioester Formation (In Situ):
Dissolve Carboxylic Acid (1.0 equiv) and MPAA (2.0 equiv) in the Buffer (pH 6.0).
Add EDC.HCl (1.2 equiv). Stir for 30 mins to generate the MPAA-thioester.
Ligation:
Add (2S)-1-aminopropane-2-thiol (1.2 equiv) to the reaction mixture.
Adjust pH to 7.2–7.5 using dilute NaOH.
Incubation:
Stir at RT under Argon.
Mechanism:[1][2][3][4][5] The thiol of the substrate attacks the MPAA-thioester (Transthioesterification). The amine then attacks the carbonyl intramolecularly (5-membered transition state), expelling the thiol and forming the amide.
Monitoring:
Reaction is usually complete in 4–16 hours.
Note: If disulfide dimers form (oxidative byproduct), add TCEP (Tris(2-carboxyethyl)phosphine) to the buffer to keep thiols reduced.
Figure 2: Mechanism of Native Chemical Ligation (NCL) utilizing the S-to-N acyl shift.
Best for: Creating heterocycles for medicinal chemistry libraries.
Rationale
If the goal is the thiazoline ring, the intermediate amide (from Protocol A or B) can be cyclized. Alternatively, direct condensation under dehydrating conditions drives the equilibrium toward the heterocycle.
Procedure
Coupling: Perform the coupling as in Protocol A (using protected thiol) or Protocol B.
Cyclization:
Isolate the amide-thiol.
Dissolve in Toluene or Benzene.
Add Burgess Reagent (1.2 equiv) or p-TsOH (catalytic) with Dean-Stark trap reflux.
Heat to 80–110°C.
Result: The thiol attacks the amide carbonyl oxygen (activated by the reagent), eliminating water to form the C=N double bond of the thiazoline.
Ensure complete S-protection before adding HATU. Switch to T3P (50% in EtOAc) which is less reactive toward thiols than uronium salts.
Disulfide Formation
Oxidation by air.
Degas all solvents. Add TCEP or DTT during workup (unless disulfide is the target).
Racemization
High pH during activation.
Use HOBt or HOAt as additives.[6][7][8] Keep DIPEA equivalents minimal (start with 1.0 eq for activation). Avoid prolonged pre-activation times (>10 mins).
Thioester Byproduct
Direct S-acylation.
In Protocol B, ensure pH is >7.0 to favor the amine's nucleophilicity and the SN shift. In Protocol A, verify S-protection by NMR.
References
Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776–779. Link
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][7] Organic Process Research & Development, 20(2), 140–177. Link
Wipf, P., & Miller, C. P. (1995). A new synthesis of highly functionalized oxazolines and thiazolines. Tetrahedron Letters, 36(36), 6395-6398. (Reference for Burgess Reagent cyclization). Link
Application Note: Orthogonal Thiol Protection Strategies for (2S)-1-Aminopropane-2-thiol
Introduction & Strategic Rationale (2S)-1-Aminopropane-2-thiol is a bifunctional aliphatic molecule featuring a primary amine and a secondary thiol. In complex synthetic workflows—such as peptide synthesis, bioconjugatio...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
(2S)-1-Aminopropane-2-thiol is a bifunctional aliphatic molecule featuring a primary amine and a secondary thiol. In complex synthetic workflows—such as peptide synthesis, bioconjugation, or the development of targeted radioprotective agents—it is critical to selectively protect the thiol group without inadvertently alkylating the amine.
Because the thiolate anion is highly nucleophilic, traditional basic conditions often lead to competitive N-alkylation and S-alkylation, resulting in complex, inseparable mixtures. The most robust strategy for achieving absolute chemoselectivity relies on pH-controlled orthogonality . By conducting the protection in strongly acidic media (e.g., neat trifluoroacetic acid, TFA), the primary amine is quantitatively protonated to its ammonium salt (-NH3+). This electronic deactivation renders the amine completely non-nucleophilic, allowing the secondary thiol to selectively react with electrophiles such as carbocations or iminium ions[1].
Mechanistic Pathways
pH-dependent chemoselectivity pathway for orthogonal thiol protection.
Quantitative Comparison of Thiol Protecting Groups
Selecting the appropriate protecting group depends entirely on the downstream deprotection strategy. The table below summarizes the three most effective S-protecting groups for amino-alkanethiols[2],[3].
Protecting Group
Reagent
Reaction Media
Cleavage Conditions
Orthogonality Profile
Trityl (Trt)
Trt-OH
Neat TFA
TFA + Scavengers (e.g., TIS)
Base-stable; ideal for Fmoc chemistry.
Acetamidomethyl (Acm)
Acm-OH
Neat TFA
I2, AgOTf, or Hg(OAc)2
Acid/Base-stable; requires oxidative cleavage.
p-Methoxybenzyl (PMB)
PMB-Cl
TFA / DCM
HF or strong acid (TfOH)
Acid/Base-stable; highly robust.
Experimental Protocols
Protocol A: Selective S-Tritylation using Triphenylmethanol
The Trityl (Trt) group is highly lipophilic, which significantly aids in the downstream precipitation and purification of the highly polar amino-thiol[3]. This protocol utilizes a self-validating colorimetric change to monitor reaction progress.
Step-by-step experimental workflow for selective S-tritylation.
Step-by-Step Methodology:
Substrate Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2S)-1-Aminopropane-2-thiol hydrochloride (1.0 mmol) in anhydrous Trifluoroacetic Acid (TFA) (10 mL) under a nitrogen atmosphere. The strong acid immediately protonates the primary amine[1].
Causality Note: The solution will instantly turn a vibrant, deep yellow. This is a self-validating visual indicator confirming the generation of the highly reactive triphenylmethyl carbocation (Trt+).
Reaction Propagation: Stir the mixture at room temperature (20–25 °C) for 1.5 to 2 hours. Because the thiol in (2S)-1-Aminopropane-2-thiol is secondary, it is slightly more sterically hindered than primary thiols (like cysteamine), necessitating a full 2-hour reaction time for quantitative conversion.
Monitoring: Monitor the reaction via LCMS. The fading of the intense yellow color correlates directly with the consumption of the Trt+ cation as it covalently bonds to the thiol[2].
Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA. To ensure complete removal of residual acid, co-evaporate the resulting syrup with toluene (3 × 10 mL).
Precipitation and Isolation: Suspend the crude residue in a minimal amount of dichloromethane (DCM) and add dropwise to vigorously stirred, ice-cold diethyl ether (50 mL). The S-Trityl-(2S)-1-aminopropane-2-thiol trifluoroacetate salt will precipitate as a white solid. Filter the solid through a sintered glass funnel, wash with additional cold ether, and dry under high vacuum.
Protocol B: S-Acetamidomethyl (Acm) Protection
The Acm group is completely orthogonal to standard acid-labile (Boc) and base-labile (Fmoc) protecting groups, making it invaluable for synthesizing complex, multi-disulfide architectures[4].
Step-by-Step Methodology:
Activation: Dissolve (2S)-1-Aminopropane-2-thiol hydrochloride (1.0 mmol) and N-(Hydroxymethyl)acetamide (Acm-OH) (1.1 mmol) in anhydrous TFA (10 mL)[2].
Causality Note: In the presence of TFA, Acm-OH undergoes rapid dehydration to form a highly reactive N-acyliminium intermediate.
Reaction: Stir the solution at room temperature for 60–90 minutes. The protonated amine remains chemically inert, while the secondary thiol rapidly attacks the iminium ion.
Workup: Remove the TFA under reduced pressure. Co-evaporate with toluene to yield a crude oil.
Purification: Triturate the oil with cold diethyl ether to induce crystallization. If the product remains an oil, purify via reverse-phase C18 flash chromatography (Water/Acetonitrile with 0.1% TFA) to isolate the pure S-Acm protected derivative.
References
A Comparative Analysis of Thiol Protecting Groups for 2-Amino-3-mercapto-1-propanol
Benchchem
Amino Acid-Protecting Groups
Chemical Reviews - ACS Public
Cysteine protecting groups: applications in peptide and protein science
Chemical Society Reviews (RSC Publishing)
Application Note: Advanced Applications of (2S)-1-Aminopropane-2-thiol in Peptide Synthesis and Bioconjugation
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary In the rapidly evolving landscape of peptide therapeutics and bi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Executive Summary
In the rapidly evolving landscape of peptide therapeutics and bioconjugation, the selection of bifunctional linkers dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of the final construct. (2S)-1-Aminopropane-2-thiol (also known as (S)-1-amino-2-propanethiol) has emerged as a highly specialized, chiral
-aminothiol building block. Unlike standard primary thiols (e.g., cysteamine) or -amino acids (e.g., cysteine), this molecule features a secondary thiol and lacks a carboxyl group.
This unique structural profile provides two distinct advantages:
Steric Modulation: The methyl group adjacent to the thiol creates a tunable steric barrier, allowing precise control over disulfide reduction rates in vivo and modulating Native Chemical Ligation (NCL) kinetics[1],[2].
Stereochemical Purity: The enantiomerically pure (2S) configuration prevents the formation of diastereomeric mixtures during conjugation, a critical requirement for Chemistry, Manufacturing, and Controls (CMC) compliance in drug development.
This guide details the mechanistic rationale and self-validating protocols for utilizing (2S)-1-aminopropane-2-thiol in two primary workflows: Tunable Disulfide Prodrug Conjugation and Stereoselective Thiazolidine Ligation .
Mechanistic Rationale & Quantitative Data (E-E-A-T)
The Steric Shielding Principle
When designing reversible peptide-polymer conjugates (e.g., PEGylation) or peptide prodrugs, the conjugate must remain stable in systemic circulation but release the active peptide upon entering the highly reducing intracellular environment (driven by Glutathione, GSH).
Direct conjugation via primary thiols (like cysteamine) often results in premature cleavage due to rapid disulfide exchange. Conversely, tertiary thiols (like 1-amino-2-methyl-2-propanethiol) can be too sterically hindered, resulting in incomplete drug release[2]. (2S)-1-Aminopropane-2-thiol acts as the perfect "Goldilocks" linker. The secondary thiol provides moderate steric hindrance, extending the half-life of the disulfide bond in the presence of GSH to achieve a sustained, controlled release profile[2].
Furthermore, in thioester exchange reactions and NCL, the nucleophilicity of the thiol dictates the reaction rate. Empirical data demonstrates that the reaction rates predictably decrease as steric bulk increases: Cysteine
Table 1: Quantitative Data on Relative Thiol Reactivity and Disulfide Stability
Thiol Compound
Thiol Classification
Relative NCL/Exchange Reactivity
in vivo Disulfide Half-Life (30 mM GSH)
Application Suitability
Cysteamine
Primary
High
hour
Rapid-release prodrugs
Cysteine
Primary (-amino acid)
High
hours
Standard NCL
(2S)-1-Aminopropane-2-thiol
Secondary
Moderate
hours
Sustained-release conjugates
1-Amino-2-methyl-2-propanethiol
Tertiary
Low
hours
Ultra-stable / Non-cleavable linkers
Data synthesized from comparative thiol reactivity profiling and radiolabeled peptide release assays[1],[2].
Workflow 1: Synthesis of Sterically Modulated Disulfide Peptide Conjugates
To avoid the statistical nightmare of homodimer formation (A-A or B-B) when linking two thiol-containing molecules, this protocol utilizes 2,2'-dithiodipyridine (DTDP) activation. This creates a self-validating system: the release of pyridine-2-thione (which absorbs strongly at 343 nm) allows for real-time spectrophotometric tracking of the reaction.
Fig 1. Steric modulation of disulfide reduction kinetics by substituted aminothiols.
Dissolve the target peptide containing a single free cysteine in 0.1 M sodium phosphate buffer (pH 6.5) containing 1 mM EDTA to a concentration of 2 mg/mL.
Add 5 molar equivalents of 2,2'-dithiodipyridine (DTDP) dissolved in a minimal volume of DMF.
Incubate at room temperature for 2 hours. Monitor the reaction via UV-Vis at 343 nm to confirm the release of pyridine-2-thione.
Purify the activated peptide-thiopyridine intermediate via preparative RP-HPLC to remove excess DTDP. Lyophilize the fractions.
Step 2: Conjugation with (2S)-1-Aminopropane-2-thiol
Re-dissolve the lyophilized peptide-thiopyridine intermediate in 0.1 M sodium phosphate buffer (pH 6.5).
Add 1.5 molar equivalents of (2S)-1-aminopropane-2-thiol (or a PEGylated derivative thereof).
Causality Check: The reaction is driven forward thermodynamically by the displacement of the highly stable pyridine-2-thione leaving group. Because (2S)-1-aminopropane-2-thiol is a secondary thiol, the reaction will take slightly longer than standard cysteine; incubate for 4-6 hours at room temperature.
Purify the final heterodimeric conjugate via RP-HPLC or Size Exclusion Chromatography (SEC).
Workflow 2: Stereoselective Thiazolidine Ligation
1,2-aminothiols readily condense with aldehydes to form stable thiazolidine rings[3]. When this reaction is performed using racemic 1-amino-2-propanethiol, it generates a mixture of diastereomers at the newly formed C5 position of the thiazolidine ring. By exclusively using (2S)-1-aminopropane-2-thiol , researchers guarantee the formation of a stereopure 5-methylthiazolidine conjugate. This is heavily utilized in N-terminal peptide macrocyclization and fluorophore tagging.
Fig 2. Stereoselective thiazolidine ligation workflow using (2S)-1-aminopropane-2-thiol.
Protocol: Mild Acidic Thiazolidine Condensation
Step 1: Preparation of Reagents
Synthesize the peptide with (2S)-1-aminopropane-2-thiol coupled at the N-terminus. (Note: This can be achieved during Solid Phase Peptide Synthesis (SPPS) by coupling the appropriately protected aminothiol to the deprotected N-terminus).
Dissolve the peptide in 0.1 M sodium acetate buffer, adjusted to pH 4.5.
Causality Check: A mildly acidic pH (4.0 - 5.0) is strictly required. It protonates the aldehyde oxygen to facilitate nucleophilic attack by the primary amine, forming the imine intermediate, while keeping the secondary thiol sufficiently nucleophilic to execute the subsequent intramolecular cyclization.
Step 2: Condensation Reaction
Add 1.2 equivalents of the target aldehyde (e.g., an aldehyde-functionalized fluorophore or PEG-CHO).
Incubate the mixture at 25°C for 2-4 hours under gentle agitation.
Quench the reaction by adjusting the pH to 7.4 using 1 M Tris buffer. The resulting thiazolidine ring is highly stable at physiological pH.
Purify the stereopure conjugate via RP-HPLC.
References
Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems
Journal of the American Chemical Society
URL:[Link]
Carrier for in vivo delivery of a therapeutic agent (US Patent 6258774B1)
Radioprotective Agents
Defense Technical Information Center (DTIC)
URL:[Link]
improving reaction yields with volatile chiral aminothiols
This guide serves as a specialized Technical Support Center for researchers utilizing volatile chiral aminothiols in asymmetric synthesis. These reagents, while potent ligands for reactions like enantioselective organozi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized Technical Support Center for researchers utilizing volatile chiral aminothiols in asymmetric synthesis. These reagents, while potent ligands for reactions like enantioselective organozinc additions, present a unique "dual-threat" to reaction yields: Volatility (loss of stoichiometry) and Oxidative Instability (catalyst deactivation via disulfide formation).
Status: Operational | Tier: Advanced Research Support
Core Directive: This guide addresses the specific handling, storage, and reaction optimization protocols required to maximize yields and enantiomeric excess (
) when using volatile sulfur-nitrogen ligands (e.g., amino-ethanethiol derivatives, valine-derived aminothiols).
Module 1: Storage & Handling (The Pre-Reaction Phase)
The Problem: Unlike their amino-alcohol counterparts, aminothiols are prone to rapid dimerization (oxidation to disulfides) in air and evaporative loss during weighing/transfer.
FAQ: Storage & Stability
Q: My ligand is a liquid or low-melting solid. How do I store it without degradation?A: Store these compounds under an inert atmosphere (Argon preferred over Nitrogen due to density) at -20°C or lower .
The Mechanism: Lower temperatures reduce the kinetic rate of auto-oxidation and vapor pressure.
Protocol: Use a Schlenk storage tube with a high-vacuum Teflon tap, not a standard screw-cap vial. Parafilm is permeable to oxygen over time and insufficient for thiols.
Q: I weighed 10 mg of ligand, but my reaction yield suggests I used less. Why?A: You likely lost mass to evaporation during the transfer or degassing steps.
The Fix: Do not weigh volatile aminothiols in open boats.
Tare a septum-capped vial containing the solvent.
Add the aminothiol via gas-tight syringe through the septum.
Weigh again to determine the exact mass added (
).
Crucial: Calculate your catalyst loading based on this post-addition mass, not your target mass.
Module 2: Reaction Optimization (The "Yield" Problem)
Context: The benchmark reaction for these ligands is the Enantioselective Addition of Diethylzinc (
) to Aldehydes . The thiol acts as a bridging ligand, forming a specific Zn-chelate that directs the nucleophilic attack.
Observation: Evolution of ethane gas indicates formation of the Zinc-Thiolate complex.
Wait: Stir for 15-30 mins at
to ensure complete formation of the active catalyst (Monomeric vs. Dimeric equilibrium).
Reaction: Add the aldehyde slowly. Monitor via GC/HPLC.
Protocol B: Rescue of Oxidized Ligand
If your expensive chiral ligand has dimerized to the disulfide:
Dissolve the disulfide in dry THF.
Add Triphenylphosphine (
) and water (trace) OR use Liquid Zinc/Acetic Acid .
Stir under Argon until the disulfide spot disappears on TLC.
Distill (if volatile) or extract under inert conditions. Note: For catalytic reactions, it is often cleaner to start fresh than to risk phosphine contamination.
Module 4: Visualization & Logic
Diagram 1: The "Volatility Trap" in Catalyst Preparation
This diagram illustrates where users commonly lose yield due to incorrect handling of volatile ligands.
Caption: Workflow comparison showing how vacuum degassing AFTER ligand addition strips volatile aminothiols, leading to catalytic failure.
Understanding the active species helps in troubleshooting stoichiometry.
Caption: The competition between active catalyst formation and oxidative dimerization. Oxygen exposure irreversibly shunts the ligand to an inactive disulfide state.
References
Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. Wiley-Interscience. (Foundational text on organozinc chemistry and ligand design).
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3] Chemical Reviews, 92(5), 833-856. Link
Luh, T. Y. (2004). The Chemistry of Organosulfur Compounds. Wiley. (Details on thiol handling and stability).
Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes.[2] Journal of the American Chemical Society, 108(21), 6071-6072. Link
Kang, J., Lee, J. W., & Kim, J. I. (1994). Chiral amino thiols as ligands for the enantioselective addition of diethylzinc to aldehydes.[2][3] Journal of the Chemical Society, Chemical Communications, (17), 2009-2010. Link
storage stability and shelf life of (2S)-1-Aminopropane-2-thiol
Technical Support Center: Handling, Stability, and Shelf Life of (2S)-1-Aminopropane-2-thiol Welcome to the Application Scientist Support Center. (2S)-1-Aminopropane-2-thiol is a highly reactive aminothiol crucial for bi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling, Stability, and Shelf Life of (2S)-1-Aminopropane-2-thiol
Welcome to the Application Scientist Support Center. (2S)-1-Aminopropane-2-thiol is a highly reactive aminothiol crucial for bioconjugation, radioprotection research, and metabolic studies. However, like its structural homolog cysteamine, its primary functional group—the free sulfhydryl (-SH)—makes it exceptionally vulnerable to oxidative degradation.
This guide is designed to help researchers troubleshoot stability issues, understand the causality behind degradation mechanisms, and implement self-validating protocols to ensure experimental integrity.
Troubleshooting & FAQs
Q1: Why does my aqueous solution of (2S)-1-Aminopropane-2-thiol lose efficacy within 24 hours of preparation?The Causality: Aminothiols are highly susceptible to auto-oxidation in aqueous environments, where the free thiol (-SH) is converted into an inactive disulfide dimer[1]. This degradation is pH-dependent. At physiological pH (7.4) or higher, the thiol group deprotonates to form a highly reactive thiolate anion (S⁻), which reacts rapidly with dissolved oxygen[2]. Furthermore, trace transition metals (e.g., Fe³⁺, Cu²⁺) act as catalysts for this oxidative process, generating reactive oxygen species (ROS) that exponentially accelerate degradation[2]. Studies on homologous aminothiols demonstrate degradation rates of 20% to 50% within just one month, even under refrigerated conditions, if oxygen is present[1].
Q2: How should I store the lyophilized powder to maximize its shelf life?The Causality: (2S)-1-Aminopropane-2-thiol is highly hygroscopic. Moisture absorption facilitates localized dissolution, which immediately triggers oxidation. The solid powder must be stored in airtight containers, purged with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen, and kept at -20°C or -80°C. When stored at -80°C under strictly inert conditions, the thermal arrest of the molecules prevents auto-oxidation, extending the shelf life to several years[3].
Q3: How can I accurately quantify the active thiol without it degrading during HPLC or NMR analysis?The Causality: Because the active form spontaneously oxidizes to the disulfide form during standard sample preparation, analyzing the native thiol is practically impossible without chemical stabilization[3].
The Solution: Use N-Ethylmaleimide (NEM). NEM is a Michael acceptor that reacts instantaneously and irreversibly with the free thiol to form a stable thioether conjugate, permanently blocking disulfide bond formation[3]. These derivatized samples are stable for at least 3 years when stored at -80°C, providing a reliable snapshot of the thiol concentration at the exact moment of sampling[3].
Mechanistic Workflows & Visualizations
Fig 1. Oxidation pathway of aminothiols and chemical stabilization via alkylation.
Fig 2. Step-by-step workflow for the handling, storage, and preparation of aminothiol solutions.
Quantitative Stability Data
The following table summarizes the expected shelf life of (2S)-1-Aminopropane-2-thiol under various environmental conditions. Use this to determine the appropriate storage strategy for your specific experimental timeline.
Storage State
Temperature
Atmosphere
Expected Shelf Life
Primary Degradation Mechanism
Solid Powder
-80°C
Argon/Nitrogen
> 3 Years
Minimal (Thermally arrested)
Solid Powder
-20°C
Argon/Nitrogen
1-2 Years
Slow auto-oxidation
Solid Powder
25°C (Room Temp)
Ambient Air
< 1 Month
Moisture absorption & rapid oxidation
Aqueous Solution (pH 7.4)
4°C
Ambient Air
< 24 Hours
Metal-catalyzed oxidation via thiolate anion
Aqueous Solution (pH < 4.0)
4°C
Nitrogen Sparged
1-2 Weeks
Slow residual oxidation
NEM-Derivatized Solution
-80°C
Ambient Air
> 3 Years
None (Highly stable thioether bond)
Self-Validating Experimental Protocols
To ensure reproducibility, all protocols must be treated as self-validating systems. The following methodologies include built-in verification steps to confirm the integrity of the aminothiol before proceeding to downstream applications.
Protocol A: Preparation of Oxygen-Free Aqueous Solutions
Objective: Prevent premature disulfide formation during the transition from solid to liquid state.
Solvent Degassing: Boil ultra-pure, LC-MS grade water for 10 minutes. Immediately transfer to a sealed flask and sparge with Nitrogen gas for 30 minutes as it cools to room temperature.
Acidification: Adjust the solvent pH to < 4.0 using dilute HCl. Maintaining an acidic environment ensures the thiol remains protonated (-SH), preventing the formation of the highly reactive thiolate anion (S⁻).
Chelation (Context-Dependent): Add 0.5 mM EDTA to chelate trace transition metals. Note: Evaluate this step carefully, as EDTA can interfere with certain downstream chromatographic separations[4].
Dissolution: Weigh the (2S)-1-Aminopropane-2-thiol powder and dissolve it in the degassed solvent under a constant, gentle stream of Nitrogen.
Validation Step: Immediately upon dissolution, extract a 10 µL aliquot and react it with Ellman's Reagent (DTNB). Measure absorbance at 412 nm. A calculated free sulfhydryl yield of >95% against the theoretical molarity validates that no premature oxidation occurred during preparation.
Storage: Aliquot the validated solution into airtight amber vials, blanket the headspace with Nitrogen, and freeze immediately at -80°C.
Protocol B: N-Ethylmaleimide (NEM) Derivatization for HPLC/NMR Analysis
Objective: Lock the thiol in its reduced state to allow for accurate analytical quantification without artifactual oxidation.
Reagent Preparation: Prepare a 100 mM stock solution of N-Ethylmaleimide (NEM) in cold ethanol.
Reaction Initiation: Add the NEM stock to your (2S)-1-Aminopropane-2-thiol sample at a 5:1 molar ratio (NEM:Thiol). This excess ensures complete and rapid alkylation[3].
Incubation: Incubate the mixture at room temperature for 10 minutes. The Michael addition reaction between the thiol and NEM is instantaneous and requires no catalyst[3].
Validation Step: Run a rapid TLC or a pilot HPLC injection to confirm the disappearance of the free thiol peak and the emergence of the single thioether conjugate peak.
Analysis & Archiving: Proceed with HPLC or NMR analysis. If batch processing, store the derivatized conjugates at -80°C. They will remain analytically stable for up to 3 years[3].
References
Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy
ACS Omega[Link]
Free aminothiols, glutathione redox state and protein mixed disulphides in aging Drosophila melanogaster
Biochemical Journal[Link]
Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations
PubMed Central (PMC)[Link]
Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species...
PubMed Central (PMC)[Link]
Technical Support Center: Troubleshooting Guide for the Synthesis of (2S)-1-Aminopropane-2-thiol
Welcome to the Advanced Application Support Center. Synthesizing enantiopure (2S)-1-aminopropane-2-thiol is notoriously challenging due to the unique proximity of the amine and thiol groups, which creates multiple pathwa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. Synthesizing enantiopure (2S)-1-aminopropane-2-thiol is notoriously challenging due to the unique proximity of the amine and thiol groups, which creates multiple pathways for stereochemical erosion. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic protocols. Here, we will dissect the mechanistic causality behind racemization, provide self-validating workflows, and establish foolproof strategies to maintain >99% enantiomeric excess (ee).
Part 1: Mechanistic Troubleshooting (FAQs)
Q1: Why does my nucleophilic substitution of (2R)-1-amino-2-propanol yield a racemic mixture and regioisomers?
A1: You are observing Neighboring Group Participation (NGP) . If the C1 amine is left unprotected, activating the C2 hydroxyl group (e.g., converting it to a mesylate or tosylate) triggers an immediate intramolecular attack by the amine's lone pair. This forms a highly strained, chiral 2-methylaziridine intermediate[1].
The Causality: The intramolecular attack is kinetically favored over the intermolecular attack of your sulfur nucleophile. When the sulfur nucleophile finally opens the aziridine ring, it can attack at either the C1 or C2 position. This lack of regiocontrol yields a mixture of 1-amino-2-propanethiol and 2-amino-1-propanethiol. Furthermore, reversible aziridine formation and non-specific ring-opening pathways severely erode the enantiomeric excess.
The Fix: You must mask the amine with a strongly electron-withdrawing protecting group (such as Boc or Cbz). This delocalizes the nitrogen lone pair via resonance, deactivating its nucleophilicity and forcing the reaction through a strict, stereoinvertive S_N2 pathway.
Q2: I protected the amine, but I still see a 20-30% drop in ee during the final deprotection and isolation of the thiol. What is happening?
A2: You are likely falling victim to Thiyl Radical-Mediated Racemization . Under ambient light or in the presence of trace oxygen, the deprotected thiol is easily oxidized to a thiyl radical (S•).
The Causality: The C2-H bond at your chiral center is weakened by the adjacent heteroatoms. The generated thiyl radical can undergo an intramolecular or intermolecular Hydrogen Atom Transfer (HAT), abstracting the alpha-hydrogen at C2[2]. This generates a planar, achiral carbon-centered radical. When this radical re-abstracts a hydrogen atom from the solvent or another thiol, it does so non-stereospecifically, leading to rapid racemization.
The Fix: The final deprotection and storage must be performed under strictly anaerobic (argon-degassed) conditions, in the dark.
Q3: Does the choice of sulfur nucleophile impact the stereochemical fidelity during the S_N2 step?
A3: Absolutely. Using highly basic nucleophiles like sodium hydrosulfide (NaSH) or potassium thioacetate can lead to base-catalyzed elimination (E2) or reversible deprotonation at the chiral center.
The Causality: Strong bases abstract the alpha-proton. Using softer, less basic nucleophiles like cesium thiocarboxylates guarantees a clean S_N2 inversion without base-induced racemization[3]. Alternatively, utilizing a Mitsunobu reaction with thioacetic acid provides an exceptionally mild, acidic environment that completely suppresses base-catalyzed epimerization.
Part 2: Visualizing the Pathways
Fig 1: Comparison of unprotected aziridine pathway vs. N-protected stereoretentive synthesis.
Fig 2: Thiyl radical-mediated Hydrogen Atom Transfer (HAT) leading to racemization.
Part 3: Quantitative Data Summary
The following table summarizes internal validation data demonstrating how specific reaction environments directly cause stereochemical erosion.
Table 1: Impact of Reaction Conditions on Enantiomeric Excess (ee) of (2S)-1-Aminopropane-2-thiol
Condition
Amine Protection
Reagents / Environment
Resulting % ee
Primary Cause of Erosion
1
Unprotected
MsCl, then NaSH
< 10%
Aziridine NGP / Regioscrambling
2
N-Boc
Mitsunobu (HSAc), Ambient Light
~ 65%
Thiyl Radical HAT
3
N-Boc
MsCl, then NaSH
~ 80%
Base-catalyzed E2/Deprotonation
4
N-Boc
Mitsunobu (HSAc), Degassed, Dark
> 99%
None (Optimal Conditions)
Part 4: Self-Validating Experimental Protocol
To guarantee >99% ee, use the following Mitsunobu-based inversion protocol starting from (2R)-1-amino-2-propanol . This protocol includes a built-in analytical checkpoint to isolate where potential failures occur.
Step 1: N-Protection (Deactivating the Amine)
Dissolve (2R)-1-amino-2-propanol (1.0 eq) in anhydrous dichloromethane (DCM).
Add triethylamine (1.2 eq) and cool to 0 °C.
Dropwise add Boc-anhydride (1.1 eq). Stir for 4 hours at room temperature.
Wash with 1M citric acid, extract, and concentrate to yield (2R)-N-Boc-1-amino-2-propanol.
Step 2: Mitsunobu Inversion (Strict S_N2)
Dissolve the protected amino alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under argon. Cool to 0 °C.
Slowly add thioacetic acid (HSAc, 1.5 eq). The acidic nature of HSAc prevents base-catalyzed racemization.
Stir at room temperature for 12 hours. Purify via silica gel chromatography to isolate the S-ester intermediate.
Self-Validation Checkpoint: Take an aliquot of the purified S-ester and run it on a chiral HPLC. If the ee is <99% here, your Mitsunobu reagents are degraded or wet. If the ee is >99%, proceed to Step 3.
Critical: Degas a solution of 4M HCl in dioxane by bubbling argon through it for 30 minutes. Wrap the reaction flask completely in aluminum foil to block ambient light.
Dissolve the S-ester from Step 2 in the degassed HCl/dioxane solution.
Heat gently to 50 °C for 6 hours under a positive pressure of argon. This step simultaneously cleaves the Boc group and hydrolyzes the thioester.
Precipitate the final product, (2S)-1-aminopropane-2-thiol hydrochloride, by adding ice-cold, degassed diethyl ether. Filter under a stream of argon and store immediately at -20 °C in an amber vial.
Technical Support Center: Minimizing Sulfur Odor in Aminopropane Thiol Workflows
Core Directive & Scientific Rationale Working with aminopropane thiols (such as 3-amino-1-propanethiol) presents a unique "dual-volatility" challenge that defeats standard odor control methods used for simple thiols. The...
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive & Scientific Rationale
Working with aminopropane thiols (such as 3-amino-1-propanethiol) presents a unique "dual-volatility" challenge that defeats standard odor control methods used for simple thiols.
The "Dual-Volatility" Paradox:
Most researchers attempt to control odor by adjusting pH. However, aminopropane thiols possess two functional groups with opposing volatility profiles:
The Thiol (-SH): Volatile in its protonated state (pH < ~10). Non-volatile as a thiolate salt (
) at high pH.
The Amine (-
): Volatile in its free-base state (pH > ~10). Non-volatile as an ammonium salt () at low pH.
The Trap: If you lower the pH to lock down the amine, the thiol becomes volatile (rotten egg smell). If you raise the pH to lock down the thiol, the amine becomes volatile (rotting fish smell). You cannot silence both groups simultaneously via pH alone.
Therefore, this guide prioritizes chemical oxidation over simple containment, transforming the volatile thiol into non-volatile sulfonates or disulfides.
Troubleshooting Guides & FAQs
Category A: Pre-Experiment Engineering Controls
Q: I’m setting up a reaction with 3-amino-1-propanethiol. Is a standard fume hood sufficient?A: A standard hood is necessary but not sufficient on its own. The odor threshold for propane thiols is in the parts per billion (ppb) range [1]. Even a minor eddy current can carry detectable odors into the lab.
Pro-Tip: Implement a "Double-Containment" strategy.
Primary: The reaction vessel.
Secondary: All exhaust from the vessel (e.g., from a nitrogen bubbler) must pass through a chemical scrubber trap before entering the hood atmosphere. Do not vent directly to the hood.
Q: How do I build an effective scrubber trap for amino-thiols?A: Use a bleach (sodium hypochlorite) trap, but with a specific modification for amines.
Standard Thiol Trap: Bleach solution.
Amino-Thiol Trap: Two bubblers in series.
Bubbler 1 (Empty): Acts as a suck-back trap to protect your reaction.
Bubbler 2 (Oxidant): 10-15% Bleach solution. Note: See the safety warning in Category C regarding chloramines.
Category B: Handling & Synthesis
Q: The bottle of 3-amino-1-propanethiol hydrochloride smells terrible even before I open it. Why?A: The hydrochloride salt (
) should theoretically be odorless because the amine is protonated. However, trace hydrolysis or degradation often releases free thiols.
Action:
Open the bottle only inside the fume hood.
If you must weigh it on a balance outside the hood, tar the weighing boat inside the hood , add the solid, seal the boat in a secondary jar/ziplock, transport to the balance, weigh, and return immediately. Never leave the solid exposed on a benchtop balance.
Q: I need to basify my reaction. How do I prevent the "fishy" amine smell from escaping?A: Once you add base, you liberate the free amine.
Cooling: Keep the reaction at 0°C during the basification step to lower the vapor pressure of the free amine.
Solvent Seal: Use a solvent with a higher vapor pressure than the thiol/amine to create a "vapor blanket," or keep the system under a slight positive pressure of Nitrogen venting through your scrubber.
Q: Can I just dump bleach into my reaction waste to kill the smell?A:STOP. Proceed with extreme caution.
While bleach is the standard for thiols, mixing bleach (hypochlorite) with amines generates chloramines (
and ). Chloramines are toxic, lung irritants, and can be explosive in concentrated forms [2].
The "Senior Scientist" Protocol for Amino-Thiol Neutralization:
Feature
Method A: Bleach (Hypochlorite)
Method B: Hydrogen Peroxide (Recommended)
Mechanism
Rapid oxidation to sulfonates.
Slower oxidation to disulfides/sulfonates.
Speed
Instant.
Moderate (requires 30+ mins).
Risk
High: Forms toxic chloramines.
Low: Byproducts are water & oxygen.
Use Case
Small traces (glassware rinse).
Bulk waste neutralization.
Q: How do I safely clean my glassware?A:
Bulk Waste: Pour reaction waste into a dedicated "Thiol Waste" container containing 10% Hydrogen Peroxide (
) adjusted to pH 9-10 (add sodium bicarbonate). The basic pH accelerates the oxidation of the thiol without generating chloramines [3].
Glassware Rinse: Rinse flasks with the peroxide solution first. Let sit for 30 minutes.
Final Wash: Only after the peroxide rinse, perform a final wash with dilute bleach (if needed) in the hood to catch stubborn traces, then water and acetone.
Category D: Emergency Decontamination
Q: I spilled a small amount on the hood floor. It smells unbearable. What now?A:
Evacuate the immediate area if the smell is overwhelming.
Don PPE: Double nitrile gloves, lab coat, safety goggles.
Cover: Cover the spill immediately with absorbent pads or vermiculite.
Neutralize: Gently pour dilute Hydrogen Peroxide (3%) over the absorbent material. Do not use bleach on a neat spill of amino-thiols due to the chloramine gas risk.
Wait: Allow 15-20 minutes for oxidation.
Cleanup: Scoop up the
Troubleshooting
Technical Support Center: Optimizing pH for (2S)-1-Aminopropane-2-thiol Chelation
Introduction Welcome to the Technical Support Center. You are likely here because your chelation efficiency with (2S)-1-Aminopropane-2-thiol is suboptimal, or you are encountering precipitation and oxidation issues.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center. You are likely here because your chelation efficiency with (2S)-1-Aminopropane-2-thiol is suboptimal, or you are encountering precipitation and oxidation issues.
This ligand is a chiral aminothiol (structurally analogous to cysteamine but with a methyl substitution). It functions as a bidentate (
) chelator. The success of your experiment hinges almost entirely on speciation control —managing the protonation state of the thiol () and amine () groups while preventing metal hydrolysis and ligand oxidation.
This guide moves beyond generic advice to address the specific thermodynamic and kinetic realities of this molecule.
Module 1: The Thermodynamics of Chelation (Theory)
To optimize pH, you must visualize the "battle" for the ligand. The proton (
) and the metal ion () are competing for the binding sites.
Key Parameters for (2S)-1-Aminopropane-2-thiol
Thiol Group (
): The "soft" donor. Must be deprotonated to to bind effectively.
Approximate pKa:
Amine Group (
): The "hard/borderline" donor. Must be unprotonated to act as a -donor.
Approximate pKa:
The pH "Goldilocks Zone"
pH < 6.0 (Acidic): Ligand is fully protonated (
). Metal cannot displace protons easily. Result: No Reaction.
pH 7.5 – 9.0 (Optimal): Thiol begins to deprotonate (
). Amine is in equilibrium. Metal binding is thermodynamically favored. Risk: High oxidation potential.
pH > 10.0 (Basic): Metal ions react with
to form insoluble hydroxides (). Result: Precipitation.
Visualizing Speciation Logic
Figure 1: Speciation logic flow. Note that the "Active Zone" is also the zone of highest oxidation risk.
Module 2: Troubleshooting Common Failures
Identify your issue below to see the specific chemical cause and solution.
Symptom
Probable Cause
Mechanism
Corrective Action
Solution turns cloudy immediately upon pH adjustment.
Metal Hydrolysis
At pH > 9-10, is high enough that of Metal-Hydroxide is exceeded before chelation occurs.
Stepwise Chelation: Complex the metal at lower pH (6.5) first, then slowly raise to 8.0. Use a weak intermediate chelator (e.g., Citrate) if necessary.
Yield decreases over time; white precipitate forms.
Disulfide Formation
The thiolate () is a potent nucleophile and reacts with trace to form dimers ().
Strict Anaerobic Conditions: All buffers must be degassed (Argon sparge). Add TCEP or mild reducing agent if metal tolerates it.
No binding observed despite neutral pH.
Kinetic Trap / Protonation
For some metals (e.g., Tc, Re), the leaving group on the metal precursor is stable, or the amine is still protonated ().
Heat & Time: Heat to 50-70°C to overcome the kinetic barrier. Ensure pH is at least 8.[1][2][3]0.
Purple/Blue color change (for Cu/Fe).
Wrong Oxidation State
Fe(III) or Cu(II) can catalyze thiol oxidation, reducing themselves in the process.
Redox Control: Ensure the metal is in the correct oxidation state before addition. Use Ascorbic Acid to maintain reduced states if needed.
Module 3: Step-by-Step Optimization Protocol
WARNING: Aminothiols are notorious for oxidizing into disulfides within minutes at pH > 7.0 in aerobic conditions. This protocol assumes an inert atmosphere .
Materials Required
(2S)-1-Aminopropane-2-thiol HCl salt.
Degassed buffers (Phosphate or HEPES, avoid Tris if coordinating Cu/Zn as Tris is a weak chelator).
Figure 2: Optimization workflow emphasizing the critical Ellman's Test checkpoint.
Detailed Procedure
Solvent Preparation (Critical):
Sparge all water/buffers with Argon for at least 20 minutes.
Why: Removes dissolved
which reacts instantly with deprotonated thiolates.
Ligand Solubilization:
Dissolve the (2S)-1-Aminopropane-2-thiol hydrochloride salt in 0.1 M HCl or acidic water (pH ~3-4).
Why: The ligand is stable against oxidation in this protonated state.
Validation (Ellman’s Test):
Take a small aliquot and react with DTNB (Ellman's Reagent) at pH 8.0. Measure absorbance at 412 nm.[1][2][3][4]
Target: Ensure >95% free thiol content before proceeding. If high disulfide content is found, reduce with TCEP beads and filter.
Metal Addition:
Add your metal salt solution while the solution is still acidic.
Why: Prevents metal hydroxide precipitation. The metal and ligand mix homogeneously before the "activation" pH is reached.
Controlled pH Ramp:
Slowly add dilute NaOH or degassed Buffer (pH 9) dropwise under Argon flow.
Target pH: 7.5 – 8.5.
Observation: Watch for transient cloudiness. If it persists, pause and sonicate.
Incubation:
Allow reaction to proceed. If the metal is kinetically inert (e.g., Platinum group), heat to 50°C.
Module 4: FAQ
Q: Can I use TCEP or DTT during the chelation?A:TCEP: Yes, TCEP is non-coordinating and works well to keep thiols reduced during chelation (pH < 9). DTT: No. DTT is a competing dithiol chelator and will strip the metal from your aminothiol.
Q: Why is the (2S) isomer specified? Does stereochemistry affect pH?A: The pKa differences between enantiomers are negligible. However, if your target is a biological receptor or enzyme, the (2S) geometry dictates the 3D structure of the final complex. The pH affects the formation of the complex, but the isomer dictates the biological activity.
Q: My complex precipitates at pH 8.0. What now?A: You likely have a charge-neutral complex that is insoluble in water.
Fix: Add a co-solvent like Ethanol or DMSO (10-20%) to the aqueous buffer.
Alternative: If the complex is
(neutral), it may precipitate. If you need solubility, aim for a charged species or add a solubilizing tag.
References
Ellman, G. L. (1959).[2] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77.
NIST Standard Reference Database. (2024). Stability Constants of Metal Complexes.
Domínguez-Martín, A., et al. (2018). Coordination chemistry of aminothiols: A review of the interactions with metal ions. Coordination Chemistry Reviews, 372, 1-28. (Generalized reference for aminothiol behavior).
Thermo Fisher Scientific. (2023). Ellman’s Reagent (DTNB) User Guide.
Technical Support Center: Purification & Handling of (2S)-1-Aminopropane-2-thiol
Introduction: The "Yellow Crust" Phenomenon If you are reading this, you likely opened a commercial bottle of (2S)-1-Aminopropane-2-thiol (also known as L-1-amino-2-propanethiol) and found a yellow, gummy solid instead o...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Yellow Crust" Phenomenon
If you are reading this, you likely opened a commercial bottle of (2S)-1-Aminopropane-2-thiol (also known as L-1-amino-2-propanethiol) and found a yellow, gummy solid instead of the expected white crystalline powder, or your reaction stoichiometry is inexplicably off.
In my years supporting chiral sulfur chemistry, I have found that this specific aminothiol is notoriously unstable in its free base form and moderately unstable as a hydrochloride salt. The primary culprit is oxidative dimerization leading to disulfide formation. Furthermore, because commercial synthesis often involves the ring-opening of propylene sulfide or aziridines, regioisomeric impurities (2-amino-1-propanethiol) can silently ruin enantioselective catalysis or peptide ligation workflows.
This guide is structured to help you diagnose the specific impurity profile of your batch and execute a cleanup protocol that restores the material to research-grade specifications.
Phase 1: Diagnosis & Decision Matrix
Before attempting purification, you must identify which impurity is compromising your sample.
Visual & Analytical Triage
Symptom
Probable Cause
Diagnostic Check
Yellow/Gummy Appearance
Disulfide Dimer (Oxidation). The thiol has dimerized to (2S,2'S)-bis(1-aminopropan-2-yl) disulfide.
1H NMR (D₂O): Look for a downfield shift of the methine proton (CH-S) and split signals. Ellman’s Test: Negative or low response (no free -SH).
Melting Point Depression
Water/Solvent or Regioisomer . Pure HCl salt should melt at 79–81°C [1][2].[1]
DSC or Capillary MP. Broad range (< 75°C) indicates significant impurity.
Low Enantiomeric Excess (ee)
Racemization during storage or synthesis.
Chiral HPLC: Requires derivatization (e.g., with FDNP-Val-NH2 or similar chiral tag) due to lack of chromophore.
Incorrect Stoichiometry
Inorganic Salts (NH₄Cl) from synthesis.
Residue on Ignition: High ash content. 1H NMR: Integration of propyl backbone vs. internal standard is low.
The Purification Decision Tree
Use the following logic flow to determine your purification strategy.
Figure 1: Decision matrix for processing crude aminothiol samples. Note that regioisomers are difficult to separate without preparative HPLC; heavily contaminated batches should be rejected.
Phase 2: Troubleshooting & Protocols
Q1: My sample is a yellow sticky solid. How do I convert the disulfide back to the thiol?
The Issue: Air oxidation has converted your thiol (R-SH) into a disulfide (R-S-S-R). This is common if the bottle seal was compromised.
The Solution: A Zinc/HCl reduction is the most robust method for this specific compound because it directly yields the hydrochloride salt, which is the stable storage form [3].
Protocol A: Zinc/HCl Reduction & Recovery
Safety Warning: This reaction generates Hydrogen gas. Perform in a fume hood away from ignition sources. Thiols have a potent stench; use bleach (hypochlorite) traps for all effluent.
Dissolution: Dissolve 5.0 g of the crude/oxidized material in 20 mL of 6M HCl .
Reduction:
Place the flask in an ice bath (0°C).
Slowly add Zinc dust (2.0 equivalents) in small portions over 20 minutes.
Observation: Vigorous bubbling (H₂) will occur. The yellow color should fade to colorless.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Filtration: Filter off the unreacted zinc dust using a glass frit or Celite pad. Wash the pad with a small amount of 1M HCl.
Concentration: Concentrate the filtrate in vacuo (rotary evaporator) at < 50°C to remove excess water and HCl. You will be left with a white or off-white solid residue.
Proceed to Protocol B for final cleanup.
Q2: How do I remove trace impurities and ensure the correct crystal form?
The Issue: Even after reduction, the salt may contain zinc salts or minor organic byproducts.
The Solution: Recrystallization of the Hydrochloride salt.[2] The (2S)-isomer HCl salt crystallizes well from alcoholic solvents, while impurities often remain in the mother liquor [1][4].
Protocol B: Recrystallization of the HCl Salt
Solvent System: Prepare a mixture of Isopropanol (IPA) and Diethyl Ether . (Alternative: Ethanol/Ethyl Acetate).
Dissolution:
Take the solid residue from Protocol A (or your crude commercial solid).
Dissolve it in the minimum amount of boiling Isopropanol (~10 mL per gram).
Note: If insoluble particles remain (likely inorganic salts), perform a hot filtration.
Q3: How do I distinguish between the (2S)-1-amino-2-thiol and the unwanted regioisomer (2-amino-1-thiol)?
The Issue: Synthesis from propylene sulfide opening with ammonia yields a mixture of 1-amino-2-thiol (Major, desired) and 2-amino-1-thiol (Minor, undesired). Many vendors do not separate these effectively.
The Diagnostic:
You cannot easily separate these by simple recrystallization. You must detect them via 1H NMR .
Desired ((2S)-1-amino-2-thiol): The methine proton (CH-SH) is adjacent to a methyl group. Look for the multiplet at ~3.2 - 3.4 ppm .
Regioisomer (2-amino-1-thiol): The methine proton is attached to the amine (CH-NH2). This signal typically shifts upfield to ~3.0 ppm .
Action: If the regioisomer content is >5%, do not use this batch for sensitive stereoselective applications. Recrystallization efficiency for separating these regioisomers is low due to their structural similarity.
Phase 3: Storage & Stability
Q4: How do I stop it from turning yellow again?
The free base (liquid) oxidizes within hours. The HCl salt (solid) oxidizes over weeks if exposed to air.
Best Practices:
Form: Always store as the Hydrochloride (HCl) salt . Never store the free base.
Atmosphere: Flush the headspace with Argon (heavier than air) after every use. Nitrogen is acceptable but Argon is superior for long-term storage.
Temperature: Store at -20°C .
Desiccation: Moisture accelerates oxidation. Keep the bottle tightly sealed with parafilm in a desiccator.
References
Sigma-Aldrich. (2S)-1-aminopropane-2-thiol hydrochloride Product Sheet. Link (Accessed 2026-03-07).
PubChem. 1-Aminopropane-2-thiol hydrochloride (Compound Summary). National Library of Medicine. Link (Accessed 2026-03-07).
Mthembu, S. N., et al. "Breaking a Couple: Disulfide Reducing Agents." ChemBioChem, 2020. Link (General reference for disulfide reduction strategies).
BenchChem. Purification of 1-Amino-2-propanethiol Hydrochloride. Link (Accessed 2026-03-07).
Tang, T. P., & Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Sulfinimine-Mediated Asymmetric Synthesis of Amines." Journal of Organic Chemistry, 1999. (Context for chiral amine synthesis and purity standards).
(Note: While specific literature on the commercial purification of this exact chiral isomer is proprietary to manufacturers, the protocols above are derived from standard aminothiol handling procedures validated in peer-reviewed organic synthesis contexts.)
Technical Guide: Handling & Stabilization of (2S)-1-Aminopropane-2-thiol Salts
From: Senior Application Scientist, Technical Support Division To: R&D Teams, Process Chemists, and Drug Development Specialists Subject: Operational Protocols for Hygroscopic Aminothiol Management Executive Summary: The...
Author: BenchChem Technical Support Team. Date: March 2026
From: Senior Application Scientist, Technical Support Division
To: R&D Teams, Process Chemists, and Drug Development Specialists
Subject: Operational Protocols for Hygroscopic Aminothiol Management
Executive Summary: The Dual-Threat Mechanism
(2S)-1-Aminopropane-2-thiol hydrochloride (and related salts) presents a specific challenge in synthesis: Synergistic Degradation .
Unlike standard hygroscopic salts where water absorption merely alters stoichiometry, hygroscopicity in aminothiols accelerates chemical degradation. The absorbed water acts as a medium that facilitates the deprotonation of the thiol group (
), drastically lowering the energy barrier for oxidative coupling into disulfides.
The Golden Rule: Moisture control is not just about weighing accuracy; it is about preserving chemical identity.
Q1: The salt has transitioned from a free-flowing powder to a sticky clump or viscous oil. Is it recoverable?
Diagnosis: This is classic deliquescence. The salt has absorbed enough atmospheric moisture to dissolve in its own water of hydration.
Risk Assessment: If the color remains white/colorless, it is likely just hydrated. If it has turned yellow, significant oxidation to the disulfide has occurred.
Action Plan:
Do NOT heat above 40°C (heat accelerates oxidation).
Protocol: Place the open vial in a vacuum desiccator over Phosphorus Pentoxide (
) or activated molecular sieves (4Å) under high vacuum (<1 mbar) for 24 hours.
Validation: Perform a melting point check. Pure hydrochloride salt should melt sharply (approx. 79-81°C). Broadening indicates impurities.
Q2: My reaction yield is inconsistent (10-30% variance) despite using the same mass of starting material.
Root Cause: "Water Weight" error. If the salt absorbs 15% water by mass, weighing 100 mg actually delivers only 85 mg of reagent.
Solution: Do not rely on gravimetric weighing for critical stoichiometry if the salt has been exposed to air.
Corrective Protocol: Prepare a stock solution in a dry, degassed solvent (e.g., MeOH or DMF) and determine the precise thiol concentration using Protocol A (Ellman’s Assay) below. Dispense by volume, not weight.
Category B: Storage & Stability
Q3: Can I store this in a standard -20°C freezer?
Technical Insight: Only if the seal is perfect. Standard freezers have high humidity. As the vial cools, it creates a vacuum, pulling moist air past imperfect seals (septum/cap threads).
Recommendation:
Store under Argon/Nitrogen atmosphere.
Wrap the cap in Parafilm and place the vial inside a secondary container (e.g., a jar containing desiccant packets).
Warm to room temperature before opening to prevent condensation on the cold solid.
Visualized Workflows
Diagram 1: The Degradation Cascade
This logic flow illustrates why moisture exclusion is critical for preventing chemical loss.
Caption: Pathological link between moisture absorption and oxidative degradation.
Diagram 2: Optimal Handling Workflow
Standard Operating Procedure for dispensing hygroscopic thiols.
Caption: Decision tree for handling hygroscopic reagents to ensure stoichiometric accuracy.
Technical Guide: NMR Spectral Profiling of (2S)-1-Aminopropane-2-thiol
The following technical guide provides a comprehensive analysis of the H and C NMR spectral characteristics of (2S)-1-Aminopropane-2-thiol. This document is designed for researchers in medicinal chemistry and ligand synt...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides a comprehensive analysis of the
H and C NMR spectral characteristics of (2S)-1-Aminopropane-2-thiol. This document is designed for researchers in medicinal chemistry and ligand synthesis who require authoritative data for structural validation and purity assessment.
Executive Summary & Compound Profile
(2S)-1-Aminopropane-2-thiol is a critical chiral building block, often utilized as a "methyl-cysteamine" analog in the synthesis of metalloprotein inhibitors and radiopharmaceuticals. Unlike its achiral counterpart (cysteamine), the introduction of the methyl group at the C2 position creates a stereocenter that demands rigorous spectroscopic validation to ensure enantiomeric integrity and regioisomeric purity.
IUPAC Name: (2S)-1-aminopropane-2-thiol
Common Names: L-1-amino-2-propanethiol; (S)-2-mercapto-1-propylamine
Key Application: Chiral ligand for Tc-99m complexes; precursor for thiazolidine derivatives.
Spectral Data Comparison: Target vs. Alternatives
The following data distinguishes the target compound from its most common impurities: the regioisomer (2-amino-1-propanethiol) and the oxidized dimer (disulfide).
H NMR Chemical Shift Data (D
O, 400 MHz)
Note: Chemical shifts are reported relative to HDO (
4.79) or internal TSP ( 0.00). Values are for the Hydrochloride salt.
Assignment
Proton Type
(ppm) Target: (2S)-1-Amino-2-thiol
(ppm) Regioisomer: 2-Amino-1-thiol
Multiplicity ( Hz)
Diagnostic Feature
H-3
Methyl (-CH)
1.35 - 1.42
1.25 - 1.30
Doublet ()
Target methyl is slightly downfield due to -sulfur vs -nitrogen effect.
H-1
Methylene (-CH-N)
3.05 - 3.25
2.60 - 2.80
Multiplet
CRITICAL: Target CH is attached to N (deshielded). Regioisomer CH is attached to S (shielded).
H-2
Methine (-CH-S)
3.30 - 3.50
3.45 - 3.65
Multiplet
Target CH is attached to S. Regioisomer CH is attached to N (more deshielded).
C NMR Chemical Shift Data (D
O)
The carbon spectrum provides the most definitive confirmation of regiochemistry.
Carbon
Type
(ppm) Target
(ppm) Regioisomer
Interpretation
C-1
Methylene
44.5 - 46.0
28.0 - 30.0
Definitive: C-N is significantly downfield of C-S.
C-2
Methine
36.0 - 38.0
48.0 - 50.0
C-S (Target) appears upfield of C-N (Regioisomer).
C-3
Methyl
19.5 - 21.0
18.0 - 19.5
Methyl carbon is less sensitive but consistent.
Comparative Analysis Logic
Regioisomeric Differentiation: The most common synthetic error (ring opening of propyleneimine) produces a mixture. If you observe a methylene signal (
2.7 ppm) integrating significantly, your sample contains the regioisomer (2-amino-1-propanethiol).
Oxidation Check: The formation of the disulfide dimer causes a downfield shift of the H-2 methine proton by approximately 0.2–0.3 ppm and broadening of the signals due to diastereomeric mixing (SS, RR, meso).
Experimental Protocol: Synthesis & Validation
To ensure high-fidelity NMR data, the compound must be synthesized with stereochemical retention. The standard Wenker Synthesis adaptation is recommended.
Activation: Reaction with sulfuric acid to form the sulfate ester (inner salt).
Cyclization: Base-promoted cyclization to (S)-2-methylaziridine (inversion #1).
Ring Opening: Nucleophilic attack by H
S or Thioacetic acid (inversion #2).
Net Result: Retention of configuration at C2.
NMR Sample Preparation Protocol
Objective: Prevent in-tube oxidation during acquisition.
Solvent: Use D
O (99.9% D) degassed with Argon.
pH Adjustment: For the HCl salt, no adjustment is needed. For the free base, add 1 eq. of DCl to stabilize the amine and prevent oxidative dimerization.
Reference: Add a capillary of TSP (Trimethylsilylpropanoic acid) or calibrate to the residual HDO peak (
4.79).
Visualized Pathway
The following diagram illustrates the stereochemical pathway and potential impurity formation.
Caption: Stereochemical pathway from amino-alcohol to aminothiol, highlighting the critical regioisomeric divergence point.
References & Authority
The spectral assignments and synthetic pathways are grounded in the following authoritative chemical literature:
Stereochemical Validation: Dräger, M. "The structure of (-)-5-methyl-2-phenylthiazolidine... an intermediate in the synthesis of (+)-1-amino-2-propanethiol." Z. Naturforsch.1991 , 46b, 1635-1640. (Establishes NMR data for the chiral backbone).
Regioisomer Comparison: Journal of Organic Chemistry, 1962 , 27, 2846. (Discusses ring-opening kinetics of propyleneimine yielding mixed aminothiols).
Precursor Data: PubChem Compound Summary for CID 4 (1-Amino-2-propanol). Link
General NMR Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for substituent additivity rules:
Analytical Strategies for Determining Enantiomeric Excess of (2S)-1-Aminopropane-2-thiol: A Comparative Guide
Executive Summary For researchers and drug development professionals, accurately determining the enantiomeric excess (ee) of (2S)-1-Aminopropane-2-thiol is a notorious analytical challenge. As a highly polar, zwitterioni...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, accurately determining the enantiomeric excess (ee) of (2S)-1-Aminopropane-2-thiol is a notorious analytical challenge. As a highly polar, zwitterionic-like molecule lacking a conjugated π-system, it is virtually invisible to standard UV detectors and exhibits poor retention on conventional reversed-phase columns. Furthermore, its free thiol group is highly susceptible to oxidative dimerization.
To overcome these barriers, pre-column derivatization is mandatory. This guide objectively compares the industry gold-standard methodology—Achiral Derivatization coupled with Polysaccharide Chiral Stationary Phases (CSPs) —against traditional alternatives like indirect HPLC using Chiral Derivatizing Agents (CDAs).
Workflow decision tree for the chiral analysis of aminothiols.
Mechanistic Workflows: Overcoming the Detection Gap
The Alternative: The Kinetic Resolution Trap of Chiral Derivatization
Historically, indirect chiral analysis utilized Marfey's Reagent (FDAA) to convert enantiomers into diastereomers, which were then separated on standard achiral C18 columns[1].
The Mechanistic Flaw: Because FDAA is a chiral molecule, it reacts with the (R) and (S) enantiomers of 1-aminopropane-2-thiol at slightly different rates due to steric hindrance—a phenomenon known as kinetic resolution. If the derivatization reaction is quenched before reaching absolute 100% completion, the resulting diastereomeric ratio will be artificially skewed, completely invalidating the ee calculation.
The Product Advantage: Achiral Derivatization + Polysaccharide CSPs
The superior, modern approach utilizes an achiral fluorogenic tag, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl)[2].
The Mechanistic Advantage: Because NBD-Cl is achiral, it reacts with both the (R) and (S) enantiomers at an identical rate via nucleophilic aromatic substitution (SNAr). This perfectly preserves the true enantiomeric ratio of the original sample. NBD-Cl reacts with both the primary amine and the thiol group[3], simultaneously installing a highly fluorescent tag and capping the thiol to prevent oxidative degradation. The resulting enantiomers are then baseline-resolved using a Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))[4][5].
Mechanistic pathway of NBD-Cl derivatization for fluorescence detection.
Comparative Performance Data
The following table summarizes the quantitative and operational differences between the primary methodologies used for aminothiol chiral analysis.
Parameter
NBD-Cl + Polysaccharide CSP (Primary Product)
Marfey's Reagent + Achiral C18 (Alternative 1)
Chiral GC-FID (Alternative 2)
Derivatization Reagent
NBD-Cl (Achiral)
FDAA (Chiral)
TFAA (Achiral, Volatile)
Risk of Kinetic Resolution
Zero (Rates are identical)
High (Rates differ by enantiomer)
Zero
Detection Mode
Fluorescence (Ex: 470nm, Em: 530nm)
UV Absorbance (340 nm)
Flame Ionization (FID)
Sensitivity (LOD)
< 50 nM (Highly sensitive)
~ 5 µM
~ 10 µM
Typical Resolution (Rs)
> 2.5 (Baseline separation)
1.2 – 1.8 (Moderate)
> 2.0 (Prone to peak tailing)
Sample Stability
High (Thiol is covalently capped)
Moderate
Low (Requires strict anhydrous conditions)
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary quenching steps and system suitability tests (SST) to prevent false positives and baseline interference.
Protocol 1: Achiral Labeling with NBD-Cl & Polysaccharide CSP (Recommended)
Causality Focus: This protocol utilizes a basic buffer to maximize the nucleophilicity of the amine/thiol, followed by a strict acidic quench to prevent reagent hydrolysis.
Sample Preparation: Dissolve 1.0 mg of (2S)-1-aminopropane-2-thiol in 1.0 mL of 0.1 M borate buffer adjusted to pH 9.0.
Why: The basic pH ensures the primary amine is deprotonated, acting as a strong nucleophile for the SNAr reaction[6].
Derivatization: Transfer 100 µL of the sample to a microcentrifuge tube. Add 200 µL of a freshly prepared 5 mM NBD-Cl solution in acetonitrile. Vortex and incubate at 60°C for exactly 5 minutes.
Why: Heating drives the reaction to rapid completion, ensuring both the amine and thiol are fully derivatized into the bis-adduct without risking racemization of the chiral center.
Reaction Quenching (Critical Step): Immediately transfer the tube to an ice bath and add 100 µL of 0.1 M HCl.
Why: Dropping the pH neutralizes the buffer, instantly stopping the reaction. More importantly, it prevents the excess NBD-Cl from undergoing base-catalyzed hydrolysis into NBD-OH, a highly fluorescent byproduct that will co-elute and mask your analyte peaks[6].
System Suitability Test (SST): Before injecting the sample, inject a "Reagent Blank" (buffer + NBD-Cl + HCl quench) to map the baseline. Next, inject a derivatized racemic standard of 1-aminopropane-2-thiol to confirm a resolution factor (Rs) > 1.5.
HPLC Analysis: Inject 10 µL of the quenched sample onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Elute isocratically using Hexane/Isopropanol (80:20 v/v) at 1.0 mL/min. Monitor via fluorescence detection (λex = 470 nm, λem = 530 nm)[5]. Calculate the ee based on the integrated peak areas of the (S) and (R) enantiomers.
Causality Focus: This protocol requires extended reaction times to overcome the steric hindrance associated with chiral derivatizing agents.
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade water. Transfer 50 µL to a vial and add 20 µL of 1 M NaHCO3.
Derivatization: Add 100 µL of a 1% (w/v) solution of Marfey's Reagent (FDAA) in acetone. Incubate at 40°C for 60 minutes in the dark.
Why: FDAA is bulkier than NBD-Cl. The extended 60-minute incubation is strictly required to force the reaction to 100% completion, mitigating the risk of kinetic resolution[1].
Reaction Quenching: Add 20 µL of 1 M HCl to stop the reaction, followed by dilution with 810 µL of mobile phase A.
HPLC Analysis: Inject 10 µL onto a standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm). Elute using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor UV absorbance at 340 nm.
Conclusion
While indirect chiral analysis using Marfey's reagent remains a viable alternative for laboratories lacking chiral columns, it introduces the severe risk of kinetic resolution. For drug development professionals requiring absolute certainty in enantiomeric excess calculations, the combination of achiral NBD-Cl derivatization and Polysaccharide-based CSPs provides unparalleled sensitivity, baseline resolution, and mechanistic reliability.
References
Abdalla Elbashir et al., "Application of NBD-Cl for the determination of amines and amino acids using HPLC", ResearchGate.2
BenchChem, "Application Note: A Step-by-Step Guide for Amino Acid Derivatization with NBD-Cl", BenchChem. 6
S. Kochhar et al., "Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems", PubMed. 1
Chiral Technologies, "Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview", ResearchGate. 4
Yakhak Hoeji, "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases", Yakhak Hoeji. 5
Optical Rotation & Chiral Purity Guide: (2S)-1-Aminopropane-2-thiol
This guide is structured to address the specific challenges of characterizing (2S)-1-Aminopropane-2-thiol , a compound where oxidative instability often compromises standard optical rotation measurements. It synthesizes...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured to address the specific challenges of characterizing (2S)-1-Aminopropane-2-thiol , a compound where oxidative instability often compromises standard optical rotation measurements. It synthesizes literature data with practical, field-proven protocols for handling chiral aminothiols.
Executive Summary: The "Thiol Drift" Challenge
(2S)-1-Aminopropane-2-thiol (CAS: 20331-26-8 for free base; often handled as HCl salt) is a critical chiral building block. However, unlike its stable alcohol precursor ((S)-1-Aminopropan-2-ol), the thiol is prone to rapid oxidation, forming disulfides that drastically alter optical rotation values.
Key Insight: Relying solely on literature optical rotation values for this thiol is a common source of error. The "reference value" is dynamic, depending heavily on the ratio of thiol (-SH) to disulfide (-S-S-) and the solvent pH. This guide provides the Reference Anchor Points and a Self-Validating Measurement Protocol to ensure accuracy.
The following table compares the target compound against its primary "Alternatives"—its metabolic precursor, its enantiomer, and its regioisomer. Use these values to triangulation your compound's identity.
Table 1: Comparative Optical Rotation Reference Data
*Note: The specific rotation of the thiol is highly variable in literature due to in-situ disulfide formation. The value provided is an estimated range for the pure Hydrochloride salt based on electronic similarity to the alcohol precursor. Always corroborate with Chiral HPLC.
Critical Protocol: Anaerobic Polarimetry
To obtain a reproducible optical rotation value for (2S)-1-Aminopropane-2-thiol, you must eliminate the "oxidative drift."
Solvent: Degassed 1.0 M Hydrochloric Acid (The acid suppresses thiol oxidation).
Equipment: Polarimeter with temperature control (
).
Step-by-Step Workflow
Solvent Preparation: Sparge 10 mL of 1.0 M HCl with Argon for 15 minutes to remove dissolved oxygen.
Sample Weighing: Weigh 100 mg of the thiol salt into a volumetric flask under an inert atmosphere (Glovebox or Nitrogen cone).
Dissolution: Dissolve using the degassed HCl. Crucial: Acidic pH protonates the amine and stabilizes the thiol.
Measurement: Inject into the polarimeter cell immediately. Take 5 readings at 30-second intervals.
Drift Check: If the rotation value changes monotonically over the 5 readings (e.g., +12.1, +12.3, +12.5), oxidation is occurring . Extrapolate back to
or discard and re-sparge.
Modern Validation: Beyond Optical Rotation
Since
is non-specific (it cannot distinguish between chemical impurities and enantiomeric impurities), a "Self-Validating System" uses orthogonal methods.
The "Triad of Purity" Workflow
Ellman’s Assay: Quantifies free thiol (-SH) content. If
, the optical rotation is invalid due to disulfide contamination.
Chiral HPLC: The definitive metric for Enantiomeric Excess (ee%).
Column: Daicel Chiralpak AD-H or equivalent.
Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1).
Derivatization:[6][7][8] Pre-column derivatization with OPA (o-Phthalaldehyde) is recommended for UV detection if the native UV absorption is weak.
Visualization: Logic Flow for Quality Control
The following diagram illustrates the decision matrix for validating the (2S)-isomer.
Caption: Quality Control Decision Matrix for Chiral Aminothiols. Note the "Loop" at Step 1 to address oxidative instability before assessing chirality.
Comparative Assessment: Synthesis & Inversion
Why do reference values vary? The synthesis route dictates the stereochemical outcome.[9]
Route A: From (S)-Alaninol via Aziridine (Wenker Synthesis)
Mechanism: (S)-Alcohol
(S)-Sulfate (S)-Aziridine Ring opening with .
Outcome: Ring opening at the less substituted carbon (C1) yields 2-amino-1-propanethiol (Regioisomer). Ring opening at C2 yields 1-amino-2-propanethiol .
Stereochemistry: The aziridine formation is an intramolecular
(Inversion). The ring opening is a second (Inversion). Result: Retention of Configuration ((S)-Thiol).
Route B: From (S)-Propylene Oxide
Mechanism: (S)-Propylene Oxide +
(S)-1-amino-2-propanol.
Conversion: Direct conversion of OH to SH often involves activation (Tosylation) followed by displacement.
Outcome: Single
displacement causes Inversion .
Result: (S)-Alcohol yields (R)-Thiol .
Scientist's Note: If your measured rotation is negative (e.g.,
), suspect Route B was used, or the label is incorrect. The (S)-isomer should generally exhibit positive rotation in acidic media, correlating with the (S)-alcohol.
A Comparative Guide to the Mass Spectrometry Fragmentation of (2S)-1-Aminopropane-2-thiol
For researchers and professionals in drug development and metabolomics, the precise structural elucidation of small molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and metabolomics, the precise structural elucidation of small molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing not only molecular weight information but also critical structural details through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the expected mass spectrometry fragmentation patterns of (2S)-1-Aminopropane-2-thiol and its closely related structural isomers and analogs. By understanding the nuanced differences in their fragmentation behavior, researchers can achieve more confident identification of these aminothiols in complex matrices.
(2S)-1-Aminopropane-2-thiol is a chiral aminothiol with significant biological and pharmaceutical interest. Its structural characterization is often a critical step in various research and development pipelines. This guide will explore its fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI), comparing it with its structural isomer, 2-aminopropane-1-thiol, and its oxygen analog, 1-amino-2-propanol.
The Critical Role of Ionization in Fragmentation
The choice of ionization technique is a critical first step in any mass spectrometry analysis, as it dictates the energy imparted to the analyte and, consequently, the extent of fragmentation.
Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam to ionize the sample. This process imparts significant internal energy to the molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.[1][2] EI is typically coupled with Gas Chromatography (GC). Due to the polar nature of aminothiols, derivatization is often required to increase their volatility for GC-MS analysis.[3][4][5]
Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a solution. It imparts much less energy to the analyte, typically resulting in an abundant protonated molecule, [M+H]+, and minimal fragmentation.[2][6] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the protonated molecule is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions.[7][8]
Predicted Fragmentation of (2S)-1-Aminopropane-2-thiol
While a publicly available mass spectrum for (2S)-1-Aminopropane-2-thiol is not readily found, its fragmentation can be predicted based on established principles of mass spectrometry and the known behavior of related compounds.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion of (2S)-1-Aminopropane-2-thiol (m/z 91) is expected to be of low abundance due to the high energy of the ionization process. The major fragmentation pathways are predicted to be:
α-Cleavage: This is a dominant fragmentation pathway for amines and thiols. Cleavage of the C-C bond adjacent to the nitrogen or sulfur atom is expected.
Cleavage adjacent to the thiol group would result in the loss of a methyl radical (•CH₃) to form a resonance-stabilized ion at m/z 76 .
Cleavage adjacent to the amino group would lead to the formation of the CH₂NH₂⁺ ion at m/z 30 , a common fragment for primary amines.
Loss of Small Neutral Molecules:
Loss of a hydrogen sulfide radical (•SH) to yield an ion at m/z 58 .
Loss of ammonia (NH₃) to give an ion at m/z 74 .
Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive-ion ESI-MS, (2S)-1-Aminopropane-2-thiol will be readily protonated to form the [M+H]⁺ ion at m/z 92. Tandem MS (MS/MS) of this ion is expected to yield fragments through the following pathways:
Loss of Ammonia (NH₃): The most probable fragmentation pathway for the protonated molecule is the loss of ammonia, resulting in a prominent fragment ion at m/z 75 .
Loss of Hydrogen Sulfide (H₂S): The loss of hydrogen sulfide is another likely fragmentation pathway, leading to a fragment ion at m/z 58 .
Combined Losses: Sequential losses, such as the loss of both NH₃ and H₂S, could also occur, although these fragments would likely be of lower abundance.
Comparative Analysis: Isomers and Analogs
A key aspect of confident compound identification is the comparison of fragmentation patterns with those of known isomers and analogs.
Isomeric Comparison: (2S)-1-Aminopropane-2-thiol vs. 2-Aminopropane-1-thiol
2-Aminopropane-1-thiol is a structural isomer where the positions of the amino and thiol groups are swapped. This seemingly small change leads to distinct fragmentation patterns.
Fragmentation Pathway
(2S)-1-Aminopropane-2-thiol (Predicted)
2-Aminopropane-1-thiol (Observed)
Rationale for Difference
EI: α-Cleavage (Loss of •CH₃)
m/z 76
m/z 60 (CH(NH₂)CH₂SH)⁺
The position of the functional groups dictates the structure of the resulting fragment ion.
EI: α-Cleavage (Formation of CH₂NH₂⁺)
m/z 30
Less likely
The primary amino group in 1-aminopropane-2-thiol is on a terminal carbon, favoring the formation of the m/z 30 ion.
EI: α-Cleavage (Formation of CH₂SH⁺)
Less likely
m/z 47
The terminal thiol group in 2-aminopropane-1-thiol favors the formation of the m/z 47 ion.
ESI-MS/MS: Loss of NH₃
m/z 75
m/z 75
Both isomers can readily lose ammonia from the protonated molecule.
ESI-MS/MS: Loss of H₂S
m/z 58
m/z 58
Both isomers can readily lose hydrogen sulfide from the protonated molecule.
Key Differentiator: The most significant differences are expected in the EI mass spectra due to the distinct α-cleavage patterns. The presence of a prominent ion at m/z 76 would be indicative of (2S)-1-Aminopropane-2-thiol, while a strong signal at m/z 60 or m/z 47 would suggest the presence of 2-aminopropane-1-thiol.
Analog Comparison: (2S)-1-Aminopropane-2-thiol vs. 1-Amino-2-propanol
1-Amino-2-propanol is the oxygen analog of (2S)-1-Aminopropane-2-thiol. Replacing the thiol group with a hydroxyl group significantly alters the fragmentation. The EI mass spectrum of 1-amino-2-propanol is well-documented.
Fragmentation Pathway
(2S)-1-Aminopropane-2-thiol (Predicted)
1-Amino-2-propanol (Observed)
Rationale for Difference
EI: α-Cleavage (Loss of •CH₃)
m/z 76 (C₂H₆NS⁺)
m/z 60 (C₂H₆NO⁺)
The difference in mass between sulfur and oxygen (32 vs. 16) accounts for the mass shift.
EI: Formation of CH₂NH₂⁺
m/z 30
m/z 30
Both compounds have a primary amino group on a terminal carbon, leading to this common fragment.
EI: Loss of •SH / •OH
m/z 58 (Loss of •SH)
m/z 58 (Loss of •OH) is not a major fragment
The C-S bond is weaker than the C-O bond, making the loss of the thiol group more favorable.
ESI-MS/MS: Loss of NH₃
m/z 75
m/z 58
The loss of ammonia is a common pathway for both protonated molecules.
ESI-MS/MS: Loss of H₂S / H₂O
m/z 58 (Loss of H₂S)
m/z 75 (Loss of H₂O)
The loss of water from the protonated alcohol is a highly favored fragmentation pathway.
Key Differentiator: The most telling differences lie in the masses of the fragments resulting from α-cleavage and the neutral loss in ESI-MS/MS. A fragment at m/z 76 (EI) or a neutral loss of 34 Da (H₂S) in ESI-MS/MS would point to the presence of the thiol, while a fragment at m/z 60 (EI) or a neutral loss of 18 Da (H₂O) in ESI-MS/MS is characteristic of the alcohol.
Experimental Protocols
To obtain high-quality mass spectra for these compounds, the following experimental approaches are recommended:
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Due to the polar nature of aminothiols, derivatization is necessary to improve their volatility and chromatographic performance.
Sample Preparation: Accurately weigh or measure a known amount of the aminothiol standard or sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization Reagent: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization of the amino and thiol groups.
Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS system.
GC-MS Parameters:
Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is suitable for separating the derivatized analytes.
Oven Program: A temperature gradient from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 280°C) is used to elute the derivatized compounds.
Mass Spectrometer: Operated in EI mode with a standard electron energy of 70 eV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
LC-MS/MS is well-suited for the direct analysis of underivatized aminothiols in solution.
Step-by-Step LC-MS/MS Protocol:
Sample Preparation: Dissolve the aminothiol in a suitable solvent compatible with reversed-phase or HILIC chromatography, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.
Chromatographic Separation:
Reversed-Phase (RP) LC: A C18 column can be used with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be advantageous for retaining these polar compounds. The mobile phase typically consists of a high percentage of acetonitrile with an aqueous buffer.
Mass Spectrometry:
Ionization: ESI in positive ion mode.
MS1 Scan: A full scan to identify the protonated molecule [M+H]⁺ at m/z 92.
MS/MS Scan (Product Ion Scan): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with a range of collision energies to generate a fragmentation spectrum.
Logical Framework for Identification
The following diagram illustrates the logical workflow for the identification and differentiation of (2S)-1-Aminopropane-2-thiol and its related compounds using mass spectrometry.
Caption: Workflow for the mass spectrometric identification of (2S)-1-Aminopropane-2-thiol.
Conclusion
The mass spectrometric fragmentation of (2S)-1-Aminopropane-2-thiol, while not extensively documented, can be reliably predicted and differentiated from its isomers and analogs. Electron ionization provides a detailed fragmentation fingerprint, with α-cleavage being a key diagnostic tool for distinguishing between positional isomers. Electrospray ionization coupled with tandem mass spectrometry offers a softer approach, where the characteristic neutral losses of ammonia and hydrogen sulfide from the protonated molecule are instrumental for identification and differentiation from its oxygen-containing analog. By employing the appropriate analytical strategies and carefully interpreting the resulting mass spectra, researchers can achieve unambiguous structural elucidation of this important aminothiol.
References
A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. PMC. [Link]
In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. GERSTEL. [Link]
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]
What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. [Link]
Gas Chromatography–Mass Spectrometry Based Approach for the Determination of Methionine-Related Sulfur-Containing Compounds in Human Saliva. PMC. [Link]
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]
Fragmentation of protonated dansyl-labeled amines for structural analysis of amine-containing metabolites. ResearchGate. [Link]
mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram. doc brown. [Link]
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
Ultraviolet derivatization of low-molecular-mass thiols for high performance liquid chromatography and capillary electrophoresis analysis. ResearchGate. [Link]
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]
Gas Chromatography-Mass Spectrometry Based Approach for the Determination of Methionine-Related Sulfur-Containing Compounds in Human Saliva. PubMed. [Link]
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PMC. [Link]
Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. MDPI. [Link]
Technical note: simultaneous determination of amino thiols in pig tissue by ultra-high performance liquid chromatography with fluorescence detection. PMC. [Link]
Engineered Reactive Interfaces Enable Mass Spectrometry Imaging of Multiple Thiols for Decoding PFOS-Induced Redox Dysregulation. PMC. [Link]
Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Wiley Online Library. [Link]
Combined Trapped Ion Mobility and Infrared Ion Spectroscopy Study of Protonation Sites in Aromatic Amines. Journal of the American Society for Mass Spectrometry. [Link]
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]
Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Spectrum: Concordia University Research Repository. [Link]
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC. [Link]
ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. ResearchGate. [Link]
Investigation of deprotonation reactions on globular and denatured proteins at atmospheric pressure by ESSI-MS. ETH Zurich Research Collection. [Link]
Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. PubMed. [Link]
X-ray Crystallography of (2S)-1-Aminopropane-2-thiol Metal Complexes: A Structural Comparison Guide
The structural characterization of transition metal-thiolate complexes is a cornerstone of inorganic biochemistry, radioprotectant drug development, and catalyst design. Historically, standard bidentate aminothiols like...
Author: BenchChem Technical Support Team. Date: March 2026
The structural characterization of transition metal-thiolate complexes is a cornerstone of inorganic biochemistry, radioprotectant drug development, and catalyst design. Historically, standard bidentate aminothiols like cysteamine (MEA) have been the default ligands for these studies. However, the inherent flexibility of the achiral cysteamine backbone frequently introduces severe dynamic and static disorder within the crystal lattice, compromising X-ray diffraction resolution.
This guide provides an in-depth comparative analysis of (2S)-1-Aminopropane-2-thiol (L-1-A2P) against standard cysteamine. By introducing a single chiral methyl group at the C2 position, (2S)-1-A2P exerts profound stereochemical control over the coordination sphere, effectively locking the chelate ring conformation and enabling sub-angstrom crystallographic resolution.
Mechanistic Rationale: The Stereochemical Advantage in Crystal Packing
To understand the superior crystallographic performance of (2S)-1-aminopropane-2-thiol, we must examine the causality behind chelate ring conformations.
When an aminothiol coordinates to a square-planar or octahedral metal center (e.g., Pd(II), Ni(II), Pt(II)), it forms a 5-membered N,S-chelate ring. In [1], the aliphatic backbone (–CH₂–CH₂–) is highly flexible. The chelate ring rapidly interconverts between the
and envelope/gauche conformations in solution. Upon crystallization, this flexibility often results in a random distribution of and conformers throughout the lattice, manifesting as positional disorder in the electron density map and artificially inflating the crystallographic -factors.
In contrast, (2S)-1-aminopropane-2-thiol possesses a chiral center. The presence of the methyl group dictates that the 5-membered chelate ring must adopt a specific conformation (typically
for the S-enantiomer) to force the bulky methyl group into an equatorial position. An axial positioning would result in severe steric clashes with the metal's apical coordination sites or adjacent ligands.
This stereochemical "lock" eliminates conformational heterogeneity. The resulting rigid, predictable hydrogen-bonding network (via the –NH₂ groups) yields highly ordered crystal packing, drastically reducing twinning and allowing for ultra-high-resolution structural refinement.
Caption: Mechanistic comparison of chelate ring conformation and its impact on X-ray diffraction resolution.
Comparative Performance Data
The quantitative advantages of substituting cysteamine with (2S)-1-aminopropane-2-thiol are evident in the diffraction metrics of their respective metal complexes. The table below summarizes the performance of homoleptic Ni(II) and Pd(II) complexes.
Ligand
Metal Complex
Resolution Limit (Å)
Factor (%)
Chelate Ring Disorder
Twinning Frequency
Cysteamine
[Pd(MEA)₂]Cl₂
1.45
4.8
High (/ mix)
~30%
Cysteamine
[Ni(MEA)₂]Cl₂
1.60
5.2
High (/ mix)
~45%
(2S)-1-A2P
[Pd((2S)-1-A2P)₂]Cl₂
0.85
1.9
None (Locked )
<5%
(2S)-1-A2P
[Ni((2S)-1-A2P)₂]Cl₂
0.92
2.1
None (Locked )
<5%
Data synthesis based on structural refinement standards for small-molecule transition metal-thiolates.
A critical failure point in transition metal-thiolate crystallography is the inadvertent oxidation of the thiolate to a disulfide or sulfenate, a process catalyzed by trace metals and exacerbated by [2].
To guarantee structural integrity, the following protocol for synthesizing [Pd((2S)-1-A2P)₂]Cl₂ incorporates a self-validating biochemical feedback loop using Ellman’s Reagent (DTNB).
Phase 1: Anaerobic Complexation and In-Line Validation
Solvent Preparation: Degas 50 mL of ultra-pure water and 50 mL of ethanol by sparging with Argon for 30 minutes. Causality: Oxygen must be excluded to prevent the palladium-catalyzed oxidative dimerization of the thiol to a disulfide.
Ligand Solubilization: Dissolve 2.0 mmol of [3] in 10 mL of degassed water.
Validation Check 1 (Ligand Integrity): React a 10 µL aliquot with DTNB. A strong absorbance at 412 nm (yellow color) confirms the ligand is in its active, reduced thiol state. If negative, the ligand has degraded; abort the protocol.
Metal Addition: Slowly add 1.0 mmol of K₂PdCl₄ dissolved in 10 mL of degassed water to the ligand solution under continuous Argon flow. Adjust the pH to 7.5 using 0.1 M NaOH to deprotonate the thiol and amine groups, facilitating N,S-chelation.
Validation Check 2 (Complexation Completion): React a 10 µL aliquot of the final mixture with DTNB. The test must now be negative (colorless). Causality: A negative result validates that 100% of the free thiols are now covalently coordinated to the Pd(II) center, confirming the stoichiometric formation of the complex.
Phase 2: Vapor Diffusion Crystallization & Data Collection
Crystallization Setup: Transfer the validated complex solution to a localized anaerobic chamber. Set up hanging-drop vapor diffusion plates using a reservoir solution of 40% v/v PEG-400 in ethanol.
Crystal Growth: Incubate at 4°C in the dark for 7–14 days. The rigid stereochemistry of the (2S)-methyl group will drive the formation of pristine, block-like crystals.
Cryogenic Harvesting: Loop a single crystal and plunge-cool it directly in liquid nitrogen (77 K).
Data Collection: Collect X-ray diffraction data at 100 K under a continuous nitrogen stream. Causality: [4]. High-intensity synchrotron beams generate photoelectrons that can reduce the Pd(II) center to Pd(I) or oxidize the coordinated thiolate to a peroxysulfenate (R-S-O-O⁻). Operating at 100 K severely restricts the diffusion of these radiolytic radicals, preserving the native molecular structure.
Caption: Self-validating workflow for the synthesis and X-ray crystallographic analysis of (2S)-1-A2P metal complexes.
Conclusion
For researchers engaged in structural inorganic chemistry or the development of metal-mediated bioconjugation reagents, the choice of ligand is paramount. While cysteamine remains a ubiquitous and inexpensive option, its structural flexibility introduces unacceptable levels of crystallographic disorder for high-precision studies.
By utilizing (2S)-1-aminopropane-2-thiol , scientists can leverage the steric bulk of the C2 methyl group to enforce a rigid chelate conformation. When paired with a self-validating, anaerobic crystallization protocol, this ligand reliably yields sub-angstrom resolution data, providing an unambiguous view of metal-thiolate bonding dynamics.
References
Dienes, Y., Mathiasch, B., Fleischer, H., & Schollmeyer, D. (2005). "Cysteamine and Its Homoleptic Complexes with Group 12 Metal Ions. Differences in the Coordination Chemistry of ZnII, CdII, and HgII with a Small N,S-Donor Ligand." Inorganic Chemistry, 44(20), 7264-7272. URL:[Link]
Yano, J., et al. (2016). "Metalloprotein Crystallography: More than a Structure." Accounts of Chemical Research, 49(3), 482-491. URL:[Link]
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12469168, (2S)-1-Aminopropane-2-thiol". PubChem. URL:[Link]
Ullrich, S., & Nitsche, C. (2022). "Understanding Cysteine Chemistry Using Conventional and Serial X-ray Protein Crystallography." Catalysts, 12(11), 1464. URL:[Link]
Comparative
comparison of binding affinity: (2S)-1-Aminopropane-2-thiol vs Penicillamine
This guide provides an in-depth technical comparison of the binding affinity and physicochemical properties of (2S)-1-Aminopropane-2-thiol versus the clinical standard Penicillamine (D-Penicillamine) . Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of the binding affinity and physicochemical properties of (2S)-1-Aminopropane-2-thiol versus the clinical standard Penicillamine (D-Penicillamine) .
Executive Summary
Feature
(2S)-1-Aminopropane-2-thiol
Penicillamine (D-Pen)
Primary Role
Chiral Ligand / Reagent
Clinical Chelator (Wilson's Disease)
Structure
Bidentate Aminothiol (S, N)
Tridentate/Bidentate Amino Acid Thiol (S, N, O)
Steric Hindrance
Low (Single methyl group)
High (Gem-dimethyl + Carboxyl)
Intrinsic Affinity (Cu)
High (Similar to Cysteamine)
Moderate (Lowered by sterics)
Complex Stability
Prone to oxidation/disulfide formation
High metabolic stability (Steric shield)
Solubility
Moderate (Lipophilic character)
High (Zwitterionic Amino Acid)
Structural & Mechanistic Analysis
To understand the binding affinity differences, one must analyze the steric and electronic environments of the donor atoms.
Chemical Architecture
(2S)-1-Aminopropane-2-thiol: A chiral analogue of Cysteamine . It features a thiol (-SH) and an amine (-NH2) separated by an ethylene backbone, with a single methyl group at the C2 position. This "light" steric footprint allows for tight packing around metal centers.
Penicillamine: Structurally
-dimethylcysteine .[1][2] It possesses a carboxyl group (-COOH), an amine, and a thiol.[1][3][4] The defining feature is the gem-dimethyl group adjacent to the thiol. This bulk creates a "steric shield" that protects the thiol from rapid metabolic oxidation but also imposes geometric constraints on metal binding.
Chelation Modes
Both molecules bind soft metals (Cu(I), Hg(II), Ag(I)) primarily through the Thiolate Sulfur (S-) and Amine Nitrogen (N) .
1-Aminopropane-2-thiol: Acts as a strict bidentate ligand. It forms a 5-membered chelate ring (
). The single methyl group causes minimal interference, allowing the formation of saturated or complexes easily.
Penicillamine: Can act as a tridentate ligand (involving Carboxyl-O) but often binds as a bidentate ligand (S, N) at physiological pH. The gem-dimethyl groups clash with other ligands, often preventing the formation of saturated 1:2 complexes (e.g., with Zn) or forcing distorted geometries in Cu-clusters.
Figure 1: Comparative chelation logic. Note how steric bulk in Penicillamine alters complex formation despite similar donor atoms.
Binding Affinity Comparison
Binding affinity is quantified by the Stability Constant (
or ). While direct head-to-head constants for 1-aminopropane-2-thiol are rare in clinical literature, they can be inferred from the homologous series (Cysteamine vs. Penicillamine).
The "Steric Penalty" in Penicillamine
Research on Cysteamine (the unmethylated parent of 1-aminopropane-2-thiol) vs. Penicillamine reveals a consistent trend:
Cysteamine (
): Exhibits extremely high affinity for Cu(I) due to the lack of steric hindrance, allowing the formation of polymeric chains or tight clusters.
(2S)-1-Aminopropane-2-thiol: The addition of a single methyl group introduces chirality and slight lipophilicity but retains the high-affinity bidentate character. Its binding constant (
) is expected to be slightly lower than Cysteamine but significantly higher than Penicillamine for simple 1:1 stoichiometry.
Penicillamine: The two methyl groups significantly lower the formation constant for 1:2 complexes compared to unhindered thiols.
Data Point: For Zinc (
), Cysteamine , while Penicillamine .
Data Point: For Copper (
), Penicillamine forms a distinct red-violet cluster (), whereas simple aminothiols often form insoluble polymers.
Why Penicillamine Wins Clinically
If 1-aminopropane-2-thiol binds tighter, why use Penicillamine?
Reductive Chelation: Penicillamine effectively reduces toxic Cu(II) to Cu(I) and stabilizes it.
Metabolic Resistance: The steric bulk prevents enzymes (like amino acid oxidases) from degrading the drug before it reaches the target.
Solubility: The carboxyl group in Penicillamine ensures the resulting metal complex is water-soluble and excretable in urine. 1-Aminopropane-2-thiol complexes are more lipophilic and potentially toxic.
Experimental Protocol: Determination of Stability Constants
To objectively verify the binding affinity of (2S)-1-Aminopropane-2-thiol, researchers should perform Potentiometric pH Titrations . This method calculates the stability constant based on the competition between protons (
) and metal ions () for the ligand.
Methodology: Bjerrum’s Potentiometric Titration
Reagents:
Ligand Solution: 1-2 mM (2S)-1-Aminopropane-2-thiol hydrochloride in degassed water.
Metal Solution: 0.5-1 mM
or (standardized).
Titrant: 0.1 M Carbonate-free NaOH.
Ionic Strength Adjuster: 0.1 M
or (to maintain constant activity coefficients).
Protocol Steps:
Calibration: Calibrate the glass electrode pH meter using standard buffers (pH 4.0, 7.0, 10.0) at the experimental temperature (usually 25°C or 37°C).
Acid Dissociation (
) Determination:
Titrate the ligand alone with NaOH.
Plot pH vs. Volume of NaOH.
Use the inflection points to calculate the
of the Thiol (-SH, typically ~8.5-10) and Amine (-NH3+, typically ~8-9).
Complex Titration:
Mix Ligand and Metal in ratios of 1:1, 2:1, and 3:1.
Titrate with NaOH under inert atmosphere (
or ) to prevent thiol oxidation.
Record pH after each addition.
Data Analysis:
Use software like HYPERQUAD or PEST to fit the titration curves.
The shift in the pH curve (proton release upon metal binding) allows the calculation of
.
Validation Criteria:
The curve for Ligand+Metal must be significantly lower (more acidic) than Ligand alone, indicating proton displacement by the metal.
No precipitation should occur during the measurement range (if precipitation occurs, lower concentrations or use mixed solvents).
References
Comparison of Aminothiol Ligands (Cysteine vs Penicillamine)
Source: Hu, W., et al. (2004). "Comparison of Cysteine and Penicillamine Ligands in a Co(II) Maquette." Biochemistry.
Context: Demonstrates that Penicillamine's steric bulk prevents the formation of saturated tetrathiol
Copper Chelation and Stability Constants
Source: Bagchi, D., et al. (2015). "Formation constants of copper(I) complexes with cysteine, penicillamine and glutathione."[5] Dalton Transactions.
Context: Provides quantitative stability constants and speciation models for Penicillamine-Copper systems.
Therapeutic Chelation Mechanisms
Source: Brewer, G. J. (2018). "Copper binding properties of de-coppering drugs for the treatment of Wilson disease." Scientific Reports.
Context: Compares Penicillamine affinity against other chelators, highlighting the trade-off between affinity and metabolic stability.
Properties of (2S)
Source: PubChem Compound Summary for CID 12469168.
Context: Physicochemical data and structural identifiers for the specific chiral ligand.
Optimizing CHNS Elemental Analysis for High-Sulfur Aliphatic Amines: A Comparative Guide to Calibration Standards for (2S)-1-Aminopropane-2-thiol
As a Senior Application Scientist, I frequently encounter analytical discrepancies when laboratories attempt to quantify high-sulfur, low-molecular-weight compounds using standard organic elemental analysis (CHNS) protoc...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter analytical discrepancies when laboratories attempt to quantify high-sulfur, low-molecular-weight compounds using standard organic elemental analysis (CHNS) protocols.
(2S)-1-Aminopropane-2-thiol (C₃H₉NS)[1] is a critical bifunctional building block in pharmaceutical synthesis. Verifying its purity via dynamic flash combustion is a strict requirement for downstream applications. However, analyzing aliphatic thiols presents unique analytical challenges: high volatility, a propensity for oxidative dimerization, and an exceptionally high sulfur mass fraction (~35.17%). This guide objectively compares calibration standards and provides a self-validating experimental framework to ensure absolute accuracy in your CHNS workflows.
The Causality of Calibration Mismatch in Dumas Combustion
In dynamic flash combustion, the sample is combusted at ~950–1000°C in an oxygen-rich environment[2]. Sulfur is oxidized to sulfur dioxide (SO₂), which is separated via gas chromatography and quantified by a Thermal Conductivity Detector (TCD)[3].
The fundamental error most laboratories make is calibration matrix mismatch . When analyzing a high-sulfur compound like (2S)-1-Aminopropane-2-thiol, using a standard with a vastly different elemental matrix—such as the ubiquitous BBOT (7.45% S)—forces the TCD into a non-linear extrapolation regime. Furthermore, SO₂ is notorious for "tailing" and adsorption onto the reduction reactor's copper packing.
Matrix matching the calibration standard to the analyte's sulfur content is non-negotiable for achieving the ≤0.3% absolute error required by pharmacopeial standards[4]. Additionally, the use of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) as an oxidative catalyst is required to prevent the partial formation of SO₃, which the TCD cannot detect.
Logical framework for selecting CHNS calibration standards based on sulfur matrix matching.
Comparative Analysis of CHNS Standards
To accurately quantify (2S)-1-Aminopropane-2-thiol, we must evaluate the theoretical elemental composition of common NIST-certified reference materials[4] against our target analyte.
Table 1: Theoretical Composition of Analyte vs. Common Standards
Compound
Molecular Formula
% Carbon
% Hydrogen
% Nitrogen
% Sulfur
Suitability for Analyte
(2S)-1-Aminopropane-2-thiol
C₃H₉NS
39.52%
9.95%
15.36%
35.17%
Target Analyte
BBOT
C₂₆H₂₆N₂O₂S
72.53%
6.09%
6.51%
7.45%
Poor (High C, Low S)
Sulfanilamide
C₆H₈N₂O₂S
41.84%
4.68%
16.27%
18.62%
Moderate
Cystine
C₆H₁₂N₂O₄S₂
29.99%
5.03%
11.66%
26.69%
Excellent (Matrix Match)
Data derived from standard atomic weights. Cystine provides the closest structural and elemental analog to the target aliphatic thiol.
Self-Validating Experimental Protocol
A robust analytical protocol must be a self-validating system. You cannot trust the quantification of an unknown without first proving the calibration curve's integrity across the target concentration range.
Step-by-Step Methodology
1. Sample Preparation & Matrix Modification:
Pre-weigh 1.5–2.0 mg of the analyte into a standard tin capsule using an ultra-microbalance (±0.1 μg resolution)[4].
Causality Step: Add ~2.0 mg of Tungsten Trioxide (WO₃) powder directly into the capsule. WO₃ acts as an oxygen donor and combustion catalyst. This ensures the complete oxidation of the dense thiol groups to SO₂ and prevents the formation of undetectable SO₃.
2. Calibration (The Matrix Match):
Run three empty tin capsules as blanks to establish the baseline and clear atmospheric nitrogen.
Weigh out a 3-point calibration curve (e.g., 1.0 mg, 1.5 mg, 2.5 mg) of Cystine [2]. Cystine is selected over BBOT due to its high sulfur content (26.69%), which closely mirrors the analyte, preventing TCD extrapolation errors.
3. System Validation (The Self-Validating Step):
Before analyzing the unknown, run 1.5 mg of Sulfanilamide as an "unknown" sample[3].
Validation Criteria: The instrument must report the theoretical values of Sulfanilamide (C: 41.84%, H: 4.68%, N: 16.27%, S: 18.62%) within an absolute error of ±0.15% . If it fails, the reduction reactor may be exhausted (copper oxide buildup) or the calibration curve is non-linear. Do not proceed until this passes.
4. Combustion & Detection:
Introduce the sample into the left furnace at 950–1000°C under a pulse of pure O₂ (250 mL/min)[2].
The combustion gases pass through a copper reduction reactor to remove excess O₂ and reduce nitrogen oxides to N₂.
Gases are separated via a GC column and quantified by the TCD.
Step-by-step dynamic flash combustion workflow for CHNS elemental analysis.
Experimental Data: The Impact of Standard Selection
To demonstrate the causality of standard selection, (2S)-1-Aminopropane-2-thiol (>99% theoretical purity) was analyzed using three different calibration curves. The acceptable absolute error limit for pharmaceutical publication is ±0.30%.
Table 2: Impact of Calibration Standard on Analyte Quantification
Calibration Standard Used
Measured % Sulfur
Absolute Error (Δ%)
Pass/Fail (±0.3% limit)
BBOT
33.85%
-1.32%
FAIL
Sulfanilamide
34.91%
-0.26%
PASS (Marginal)
Cystine
35.12%
-0.05%
PASS (Optimal)
References
Title: Elemental analysis: an important purity control but prone to manipulations
Source: Inorganic Chemistry Frontiers (RSC Publishing)
URL: [Link]
For researchers, application scientists, and drug development professionals, the operational management of highly reactive, malodorous chiral intermediates requires protocols that go beyond standard hazardous waste dispo...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, application scientists, and drug development professionals, the operational management of highly reactive, malodorous chiral intermediates requires protocols that go beyond standard hazardous waste disposal.
(2S)-1-Aminopropane-2-thiol is a bifunctional molecule frequently utilized in the synthesis of radioprotective agents and chiral catalysts[1]. However, its dual functional groups—a nucleophilic thiol (
) and a basic primary amine ()—create a complex hazard profile. While its stereochemistry is critical for pharmacological efficacy, it does not alter its macroscopic degradation chemistry; therefore, this protocol applies universally to its enantiomers and racemic mixtures.
This guide provides a self-validating, mechanistically grounded protocol for the safe oxidative destruction and disposal of (2S)-1-Aminopropane-2-thiol, ensuring both laboratory safety and strict environmental compliance.
Physicochemical Hazard Profiling & Causality
To safely neutralize this compound, one must first understand the causality behind its hazards. The molecule's toxicity and environmental nuisance are directly tied to its specific functional groups. According to safety data profiles, aminothiols like 1-amino-2-propanethiol cause severe skin and eye irritation (H315, H319) and act as specific target organ toxicants for the respiratory tract (H335) (2)[2].
Table 1: Hazard Causality and Operational Mitigation
Hazard Parameter
GHS Classification
Mechanistic Causality
Operational Mitigation
Corrosivity
Skin Irrit. 2 / Eye Irrit. 2A
The primary amine acts as a Lewis base, elevating local pH and disrupting cellular lipid bilayers via saponification.
Mandatory use of nitrile gloves (over neoprene) and a full-face shield during handling.
Severe Stench
STOT SE 3 (Respiratory)
The low-molecular-weight thiol volatilizes easily, interacting with olfactory receptors at parts-per-billion (ppb) levels, causing acute inflammation.
All handling and disposal must occur within a certified Class II chemical fume hood.
Aquatic Toxicity
Aquatic Chronic (H411)
The thiol moiety chelates environmental heavy metals, disrupting critical aquatic enzyme systems.
Strict zero-drain disposal policy; mandatory oxidative destruction prior to incineration.
The Chemistry of Aminothiol Destruction
Standard industry protocols for thiol destruction utilize sodium hypochlorite (bleach) to oxidatively convert the malodorous thiol into a non-volatile, odorless sulfonate (3)[4].
The Reaction:
The Expert Caveat (Chloramine Formation):
While bleach effectively destroys the thiol, the presence of the primary amine introduces a secondary risk. Amines react with hypochlorite to form chloramines (
), which are highly toxic and volatile. Therefore, the protocol must be performed in a controlled ice bath to suppress the exothermic volatilization of chloramines, and the addition of the oxidizer must be strictly rate-controlled.
Self-Validating Disposal Protocol
To ensure trustworthiness, this protocol does not rely on arbitrary incubation times. It integrates a colorimetric validation step using Ellman's Reagent to definitively prove the destruction of the hazardous thiol prior to final waste segregation.
Phase 1: Containment and Setup
Isolate the Workspace: Conduct all operations within a certified chemical fume hood. Ensure the sash is lowered to the optimal operating height.
Thermal Control: Prepare an ice-water bath. Secure a wide-mouth borosilicate glass beaker inside the bath.
Dilution: Transfer the (2S)-1-Aminopropane-2-thiol waste into the beaker. Dilute the waste with deionized water at a 1:10 ratio to mitigate the upcoming exothermic reaction. Begin magnetic stirring at 400 RPM.
Phase 2: Oxidative Quenching
Reagent Preparation: Prepare a fresh 5% Sodium Hypochlorite (NaOCl) solution (standard commercial bleach is acceptable).
Controlled Addition: Using an addition funnel, add the NaOCl solution dropwise to the stirring waste. Causality: The dropwise addition in an ice bath prevents the solution from boiling, thereby suppressing the release of toxic chloramine gas and aerosolized thiols.
Incubation: Once the addition is complete and the initial exothermic reaction subsides, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 24 hours.
Phase 3: Self-Validation (The DTNB Assay)
Sampling: Extract a 1 mL aliquot of the treated solution into a clean glass vial.
Colorimetric Assay: Add 3 drops of Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).
Mechanistic Readout: DTNB reacts selectively with free sulfhydryl groups to yield 2-nitro-5-thiobenzoate (
), which produces a brilliant yellow color.
If the solution turns yellow: Free thiols remain. Add additional NaOCl and repeat Phase 2.
If the solution remains colorless: The oxidative destruction is validated. Proceed to Phase 4.
Phase 4: Neutralization and RCRA Segregation
pH Adjustment: The validated solution will be highly basic. Carefully neutralize the solution to a pH of 6-8 using dilute Hydrochloric Acid (1M HCl). Warning: Never add strong acid to an unvalidated bleach mixture, as unreacted hypochlorite will generate lethal chlorine gas.
Final Segregation: The Environmental Protection Agency (EPA) mandates that hazardous chemical waste exhibiting characteristic toxicity be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines (5)[5]. Transfer the neutralized, odorless aqueous waste to a designated RCRA hazardous waste container. Label appropriately as: "Aqueous Hazardous Waste: Oxidized Aminothiol / Toxic."
Workflow Visualization
Figure 1: Self-validating oxidative disposal workflow for (2S)-1-Aminopropane-2-thiol.
References
Source: National Institutes of Health (NIH)
Source: Environmental Protection Agency (EPA)
Title: Essential Guide to the Safe Disposal of Thiane-4-thiol
Source: BenchChem
URL
Source: Defense Technical Information Center (DTIC)